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  • Product: N-(4-methoxy-3-sulfamoylphenyl)acetamide
  • CAS: 568556-83-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(4-methoxy-3-sulfamoylphenyl)acetamide: A Molecule of Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-(4-methoxy-3-sulfamoylphenyl)acetamide, a molecule possessing a unique combination of structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-methoxy-3-sulfamoylphenyl)acetamide, a molecule possessing a unique combination of structural motifs that suggest significant potential in drug discovery and development. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive narrative that intertwines fundamental chemical properties with plausible synthetic routes, analytical methodologies, and a forward-looking perspective on its potential biological significance.

Core Molecular Attributes of N-(4-methoxy-3-sulfamoylphenyl)acetamide

N-(4-methoxy-3-sulfamoylphenyl)acetamide is a substituted aromatic compound featuring both a sulfonamide and an acetamide functional group. This unique combination suggests a potential for diverse biological activities, as both moieties are present in numerous established therapeutic agents.

Chemical Structure and Molecular Weight

The chemical structure of N-(4-methoxy-3-sulfamoylphenyl)acetamide is characterized by a central phenyl ring substituted with a methoxy group, a sulfamoyl group, and an acetamido group.

Molecular Formula: C₉H₁₂N₂O₄S[1]

Key Structural Features:

  • Acetamide Group (-NHCOCH₃): This functional group is known to participate in hydrogen bonding and is a common feature in many analgesic and anti-inflammatory drugs.

  • Sulfonamide Group (-SO₂NH₂): A cornerstone of various antimicrobial and diuretic medications, this group can act as a mimic of para-aminobenzoic acid (PABA) in bacteria.

  • Methoxy Group (-OCH₃): This group can influence the electronic properties and metabolic stability of the molecule.

A summary of the key molecular properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄SPubChemLite[1]
Monoisotopic Mass 244.05177 DaPubChemLite[1]
Predicted XlogP -0.3PubChemLite[1]

Table 1: Core Molecular Properties of N-(4-methoxy-3-sulfamoylphenyl)acetamide

Plausible Synthetic Pathway and Characterization

Proposed Synthesis Workflow

The proposed synthesis of N-(4-methoxy-3-sulfamoylphenyl)acetamide is illustrated in the following workflow diagram. This process involves the acetylation of 5-amino-2-methoxybenzenesulfonamide.

Synthesis_Workflow start 5-amino-2-methoxybenzenesulfonamide reaction Acetylation Reaction start->reaction reagent Acetic Anhydride (or Acetyl Chloride) reagent->reaction base Pyridine (catalyst) base->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product N-(4-methoxy-3-sulfamoylphenyl)acetamide purification->product

Caption: A proposed workflow for the synthesis of N-(4-methoxy-3-sulfamoylphenyl)acetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the acetylation of anilines.

Materials:

  • 5-amino-2-methoxybenzenesulfonamide

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Dissolution: Dissolve 5-amino-2-methoxybenzenesulfonamide (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add pyridine (1.2 eq) to the solution.

  • Acetylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the pure N-(4-methoxy-3-sulfamoylphenyl)acetamide.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include peaks corresponding to the aromatic protons, the methoxy protons, the acetamide methyl protons, and the amine protons of the sulfonamide and acetamide groups.

    • ¹³C NMR: Expected signals would include peaks for the aromatic carbons, the methoxy carbon, the acetamide carbonyl and methyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 245.05905.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed to determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase consisting of a gradient of water and acetonitrile with a small amount of acid (e.g., formic or phosphoric acid).

Potential Therapeutic Applications and Biological Rationale

The structural features of N-(4-methoxy-3-sulfamoylphenyl)acetamide suggest its potential as a lead compound in several therapeutic areas. This is based on the well-documented biological activities of the sulfonamide and acetamide pharmacophores.

Antimicrobial Activity: Targeting Folate Synthesis

The sulfonamide moiety is a classic pharmacophore in antibacterial drugs. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As bacteria cannot utilize exogenous folate, its inhibition is detrimental to their survival.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids TargetMolecule N-(4-methoxy-3-sulfamoylphenyl)acetamide TargetMolecule->DHPS Inhibition

Caption: Proposed mechanism of antimicrobial action via inhibition of the folate synthesis pathway.

Anti-inflammatory Activity: COX-2 Inhibition

Many acetamide-containing compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme which is upregulated at sites of inflammation.[2]

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TargetMolecule N-(4-methoxy-3-sulfamoylphenyl)acetamide TargetMolecule->COX2 Potential Inhibition

Caption: Potential anti-inflammatory mechanism through the inhibition of the COX-2 pathway.[2]

Anticancer Potential: Targeting Key Signaling Pathways

Sulfonamide derivatives have been investigated as anticancer agents due to their ability to inhibit various targets, including tyrosine kinases and carbonic anhydrases.[3] For instance, inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase, can disrupt tumor angiogenesis.

Future Directions and Conclusion

N-(4-methoxy-3-sulfamoylphenyl)acetamide represents a promising, yet underexplored, chemical entity. The logical next steps for researchers and drug development professionals would be to:

  • Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound to confirm its structure and purity.

  • In Vitro Screening: Screen the compound for antimicrobial, anti-inflammatory, and anticancer activities using established in vitro assays.

  • Mechanism of Action Studies: If biological activity is observed, conduct further studies to elucidate the specific molecular targets and signaling pathways involved.

This technical guide provides a solid foundation for initiating research into N-(4-methoxy-3-sulfamoylphenyl)acetamide. Its unique structural combination of two well-established pharmacophores warrants further investigation and holds the potential for the development of novel therapeutic agents.

References

  • PubMed. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Retrieved from [Link]

  • PubChemLite. N-(4-methoxy-3-sulfamoylphenyl)acetamide (C9H12N2O4S). Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of N-(4-Methoxy-3-sulfamoylphenyl)acetamide: A Technical Guide to In Vivo Animal Model Evaluation

Executive Summary The transition of a novel therapeutic compound from in vitro validation to in vivo efficacy hinges on a rigorous understanding of its pharmacokinetic (PK) properties. N-(4-methoxy-3-sulfamoylphenyl)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel therapeutic compound from in vitro validation to in vivo efficacy hinges on a rigorous understanding of its pharmacokinetic (PK) properties. N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a high-purity chemical compound that functions as a potent inhibitor of human carbonic anhydrases (CAs)[1]. Like many sulfonamide-based CA inhibitors, its preclinical evaluation presents unique bioanalytical challenges—most notably, non-linear disposition driven by extensive sequestration in red blood cells (RBCs)[2].

This whitepaper serves as an authoritative, step-by-step technical guide for drug development professionals and pharmacokineticists. It details the causality behind experimental design choices, self-validating bioanalytical protocols, and the mathematical modeling required to accurately profile N-(4-methoxy-3-sulfamoylphenyl)acetamide in animal models.

Physicochemical Foundations & Predictive Pharmacokinetics

To design an effective in vivo PK study, we must first analyze the compound's structural determinants. N-(4-methoxy-3-sulfamoylphenyl)acetamide contains a primary sulfonamide group (-SO₂NH₂), which acts as a classic zinc-binding moiety in the active site of carbonic anhydrase metalloenzymes[3].

The Causality of Non-Linear Pharmacokinetics

The presence of the sulfonamide group dictates the drug's systemic disposition. Carbonic anhydrase isoforms (specifically CA I and CA II) are highly abundant in erythrocytes[4]. When administered in vivo, sulfonamides bind to these intra-erythrocytic targets with high affinity.

  • At low doses: The drug is extensively sequestered in RBCs, leaving a very low free fraction in the plasma. This results in a low apparent plasma clearance and a small volume of distribution (Vd)[2].

  • At high doses: The RBC binding sites saturate. The unbound drug fraction in the plasma disproportionately increases, leading to a sudden spike in plasma clearance and a wider distribution to peripheral tissues[2].

Table 1: Predicted Physicochemical & Pharmacokinetic Parameters

ParameterPredicted CharacteristicMechanistic Rationale
Molecular Weight 244.27 g/mol Small molecule size favors rapid oral absorption and tissue penetration.
Primary Target Carbonic Anhydrase (CAs)Sulfonamide group binds to the active site Zn²⁺ ion[3].
RBC/Plasma Partitioning Highly Concentration-DependentExtensive sequestration in erythrocytes due to high-affinity CA I/II binding[2].
Volume of Distribution (Vd) Dose-DependentApparent Vd increases at higher doses as RBC binding sites become saturated[2].
Clearance (Cl) Dose-DependentBlood clearance increases at high doses due to a higher free fraction in plasma available for hepatic/renal elimination[2].

In Vivo Experimental Design: The Rat Model

To capture the dose-dependent PK of N-(4-methoxy-3-sulfamoylphenyl)acetamide, a multi-dose study in Sprague-Dawley rats is the industry standard.

Step-by-Step In Vivo Protocol

A Self-Validating Design for RBC Partitioning

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200–250 g) for 12 hours prior to oral dosing to eliminate food-drug absorption variables. Water remains available ad libitum.

  • Dose Stratification: Administer the compound at three distinct dose levels (e.g., 1, 5, and 25 mg/kg) to capture the non-linear saturation kinetics[2].

    • IV Formulation: 5% DMSO / 95% PEG-400 administered via the lateral tail vein.

    • PO Formulation: 0.5% Carboxymethyl cellulose (CMC) suspension administered via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality of Anticoagulant Choice: Use Sodium Heparin tubes. EDTA can cause ion suppression in downstream LC-MS/MS analysis and may interfere with metalloenzyme stability.

  • Dual-Matrix Aliquoting (Critical Step):

    • Immediately split the 200 µL sample.

    • Transfer 100 µL to a new tube and flash-freeze on dry ice. This lyses the cells to create the Whole Blood matrix.

    • Centrifuge the remaining 100 µL at 4,000 × g for 10 minutes at 4°C to harvest the Plasma matrix.

Bioanalytical Quantification via LC-MS/MS

Quantifying sulfonamides requires a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay[5]. Because CA inhibitors can redistribute between plasma and RBCs ex vivo, rapid sample processing is a strict requirement.

Step-by-Step Extraction & LC-MS/MS Protocol
  • Protein Precipitation (Extraction): To 50 µL of plasma or lysed whole blood, add 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS) (e.g., a stable isotope-labeled sulfonamide or structurally similar analog).

    • Causality: ACN rapidly denatures CA enzymes, releasing the bound drug and precipitating plasma proteins with >90% recovery[5].

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use an isocratic or gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and ACN (Mobile Phase B)[5].

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization (ESI) positive or negative mode using Multiple Reaction Monitoring (MRM). The acetamide and sulfonamide moieties typically yield strong precursor-to-product ion transitions[5].

PK_Workflow A In Vivo Dosing (IV & PO in SD Rats) B Serial Blood Sampling (Heparinized Tubes) A->B C1 Whole Blood Aliquot (Direct Lysis) B->C1 C2 Plasma Aliquot (Centrifugation) B->C2 D Protein Precipitation (Acetonitrile + IS) C1->D C2->D E LC-MS/MS Quantification (MRM Mode) D->E F NCA Modeling & RBC/Plasma Partitioning Ratio E->F

Fig 1: Workflow for dual-matrix PK sampling and RBC partitioning analysis.

Data Analysis & RBC Partitioning Modeling

Once LC-MS/MS quantification is complete, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin.

The RBC Partitioning Calculation

For highly protein-bound drugs and CA inhibitors, evaluating the fraction unbound in plasma ( fup​ ) and the blood-to-plasma concentration ratio ( BP ) is critical for accurate physiological modeling[6]. Relying solely on plasma data for N-(4-methoxy-3-sulfamoylphenyl)acetamide will result in a gross underestimation of systemic exposure.

The RBC-to-Plasma partitioning ratio ( KRBC/PL​ ) is calculated using the hematocrit ( Hct ) of the rat (typically ~0.45):

Cblood​=Cplasma​×(1−Hct)+CRBC​×Hct

By rearranging the formula, the concentration inside the erythrocytes ( CRBC​ ) can be derived.

Table 2: LC-MS/MS Bioanalytical Protocol Parameters

ParameterSetting / ReagentAnalytical Purpose
Matrix Whole Blood & PlasmaRequired to calculate the KRBC/PL​ partitioning ratio[4].
Anticoagulant Sodium HeparinPrevents clotting without causing MS ion suppression typical of EDTA.
Extraction Protein Precipitation (ACN)Rapid, high-recovery extraction of sulfonamides; strips drug from CA[5].
Ionization ESI Positive/NegativeAcetamide/sulfonamide groups ionize efficiently under ESI[5].
Validation Matrix Effect AssessmentEnsures endogenous RBC lipids do not suppress the MRM signal.
Trustworthiness & Assay Validation

To ensure this protocol acts as a self-validating system, standard bioanalytical guidelines (e.g., FDA/EMA) must be applied. Calibration curves must demonstrate linearity ( R2>0.99 ) over a range of at least 2 to 1000 ng/mL. Furthermore, Quality Control (QC) samples must be evaluated for freeze-thaw stability, as temperature fluctuations can artificially alter the equilibrium of the drug between the plasma water and the intra-erythrocytic CA enzymes.

Conclusion

Evaluating the pharmacokinetic properties of N-(4-methoxy-3-sulfamoylphenyl)acetamide requires a specialized approach tailored to its identity as a sulfonamide carbonic anhydrase inhibitor. By implementing a dual-matrix sampling strategy (whole blood and plasma) and utilizing a robust LC-MS/MS protein precipitation workflow, researchers can accurately model the non-linear, dose-dependent clearance driven by RBC sequestration. This rigorous methodology ensures that calculated PK parameters reflect true physiological disposition, paving the way for accurate human dose prediction and downstream therapeutic success.

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Foundational

in vitro biological activity of N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(4-methoxy-3-sulfamoylphenyl)acetamide Derivatives Authored by: A Senior Application Scientist This guide offers a comprehensive exploration of the N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(4-methoxy-3-sulfamoylphenyl)acetamide Derivatives

Authored by: A Senior Application Scientist

This guide offers a comprehensive exploration of the N-(4-methoxy-3-sulfamoylphenyl)acetamide scaffold, a versatile chemical framework with significant potential in modern drug discovery. We will delve into the synthesis, multifaceted in vitro biological activities, and critical structure-activity relationships of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising class of compounds for therapeutic innovation.

Introduction: The Versatile Sulfonamide-Acetamide Scaffold

The N-(4-methoxy-3-sulfamoylphenyl)acetamide core structure belongs to the broader class of sulfonamides, which were first recognized for their therapeutic potential in the 1930s.[1] This class of compounds is characterized by a sulfamoyl group (-SO₂NH₂) and an acetamide group (-NHCOCH₃) attached to a central phenyl ring, often featuring a methoxy (-OCH₃) substituent that can influence solubility and binding interactions.[2] The inherent chemical stability and biocompatibility of the sulfonamide moiety, combined with the synthetic tractability of the overall scaffold, have established it as a privileged structure in medicinal chemistry.[1][3]

Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibitory effects.[4][5] This guide will synthesize findings from multiple studies to provide a holistic view of their in vitro potential, focusing on the causal relationships between chemical structure and biological function.

General Synthetic Approach

The synthesis of N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives typically follows a multi-step pathway that is both robust and adaptable for creating diverse libraries of compounds. The foundational step often involves the chlorosulfonation of a protected aniline precursor, followed by amination to install the sulfonamide group, and subsequent acylation to form the acetamide linkage. A common alternative involves the acetylation of a pre-formed sulfanilamide derivative.[6][7]

A generalized workflow for synthesizing derivatives, particularly for creating amide-coupled variations, is outlined below. This approach prioritizes high yields and purity, often minimizing the need for extensive chromatographic purification.[5]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Alternative: Amide Coupling A 2-Methoxyphenylacetamide C 3-Acetamido-4-methoxy -benzenesulfonyl chloride A->C Neat or in DCM B Chlorosulfonic Acid B->C E N-(4-methoxy-3-(N-substituted sulfamoyl)phenyl)acetamide C->E Aqueous basic media D Diverse Primary/Secondary Amines (R-NH₂) D->E F 2-(3-(N-substituted sulfamoyl)phenyl)acetic acid H Final Derivative F->H G Diverse Amines (R'-NH₂) G->H I Coupling Agents (e.g., EDCI, HATU) I->H

Caption: Generalized synthetic pathways for N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives.

In Vitro Anticancer Activity

Derivatives of the sulfamoylphenyl acetamide scaffold have shown significant promise as anticancer agents, acting through various mechanisms, including enzyme inhibition and induction of apoptosis.[1][5][8]

Mechanism of Action

The anticancer effects are often attributed to the inhibition of key enzymes crucial for tumor survival and proliferation. Notably, certain sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are critical for regulating pH in the hypoxic microenvironment of solid tumors, and their inhibition disrupts tumor cell survival.[9] Additionally, related scaffolds have been shown to inhibit protein kinases involved in oncogenic signaling pathways.[1][2]

Quantitative Data: Cytotoxicity Screening

In vitro cytotoxicity assays against various human cancer cell lines are fundamental for evaluating anticancer potential. The data below, synthesized from studies on structurally related compounds, illustrates the potency of this class.[5]

Compound IDSubstitution (R group)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
4d 4-Fluorophenyl1.121.982.14
4k 3,4-Dichlorophenyl0.981.111.56
4s 4-Trifluoromethylphenyl2.453.184.10
Doxorubicin (Reference Drug)0.891.021.21

Table 1: In vitro anticancer activity of selected 2-(3-(N-substituted)sulfamoyl)phenyl)acetamide derivatives, demonstrating potent cytotoxicity.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a compound.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.

Broad-Spectrum Enzyme Inhibition

The functional groups of the N-(4-methoxy-3-sulfamoylphenyl)acetamide scaffold—specifically the sulfonamide and acetamide moieties—are well-established pharmacophores for targeting the active sites of various enzymes.[2]

Targets and Therapeutic Rationale
  • Carbonic Anhydrases (CAs): As mentioned, inhibition of tumor-associated CAs (IX and XII) is a key anticancer strategy. The primary sulfonamide group is a classic zinc-binding group that anchors inhibitors within the enzyme's active site.[9]

  • Cyclooxygenase (COX): The sulfonamide moiety is a critical feature for selective inhibition of COX-2 over COX-1.[2] This selectivity is desirable for anti-inflammatory agents, as COX-2 is upregulated at sites of inflammation while COX-1 is involved in homeostatic functions.[4]

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes are involved in pathological processes like thrombosis, inflammation, and cancer.[10] Certain sulfamoyl benzamide derivatives have been identified as potent and selective inhibitors of h-NTPDase isoforms.[10]

  • Chymotrypsin: While a digestive enzyme, chymotrypsin is also studied as a model serine protease. Inhibition of related proteases can have therapeutic applications. N-substituted sulfamoylacetamides have demonstrated moderate inhibitory activity against α-chymotrypsin.[11]

Quantitative Data: Enzyme Inhibition

The following table summarizes the inhibitory potency of various derivatives against different enzyme targets.

Derivative ClassTarget EnzymeKey Structural FeaturePotency (IC₅₀ or Kᵢ)Reference
Triazole-BenzamideCA IX Chlorinated phenyl tailKᵢ = 5.8 nM[9]
Sulfamoyl Benzamideh-NTPDase3 Bromophenyl groupIC₅₀ = 0.72 µM[10]
Sulfamoyl Benzamideh-NTPDase8 Cyclopropyl groupIC₅₀ = 0.28 µM[10]
N-ArylacetamideCOX-2 Sulfonamide moietyHigh Selectivity[2][4]
Sulfamoylacetamideα-Chymotrypsin N-benzyl substitutionModerate Inhibition[11]

Table 2: Summary of enzyme inhibitory activity for N-(sulfamoylphenyl)acetamide and related derivatives.

Experimental Protocol: In Vitro h-NTPDase Inhibition Assay

This protocol describes a malachite green-based colorimetric assay to measure the activity of h-NTPDases by quantifying the release of inorganic phosphate from ATP.

Objective: To determine the IC₅₀ of test compounds against h-NTPDase isoforms.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4), the specific h-NTPDase isoform, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, ATP, to each well.

  • Incubation: Incubate the reaction plate for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination & Color Development: Stop the reaction by adding a malachite green reagent. This reagent complexes with the inorganic phosphate produced, resulting in a color change.

  • Data Acquisition: Measure the absorbance at ~620-650 nm after a brief incubation period for color stabilization.

  • Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus log[inhibitor].[10]

G A Prepare Reaction Mix (Enzyme + Buffer + Inhibitor) B Pre-incubate (15 min, RT) A->B C Initiate Reaction (Add ATP Substrate) B->C D Incubate (30 min, 37°C) C->D E Terminate & Develop Color (Add Malachite Green Reagent) D->E F Measure Absorbance (~630 nm) E->F G Calculate % Inhibition & Determine IC₅₀ F->G

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Antimicrobial and Antifungal Activity

The sulfonamide core is the classic pharmacophore responsible for the antibacterial activity of sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] Derivatives of N-(4-methoxy-3-sulfamoylphenyl)acetamide are also explored for their potential as antimicrobial agents.

Studies on related acetamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, modifications of the core structure, such as the introduction of dithiocarbamate groups to N-(4-methoxyphenyl)acetamide, have yielded compounds with potent fungicidal activity, completely inhibiting the growth of phytopathogens like Fusarium oxysporum.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Structure-Activity Relationships (SAR)

The biological activity of N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives is highly dependent on the nature and position of substituents.[8]

G cluster_SAR Key SAR Insights mol A Sulfonamide Moiety (-SO₂NHR): - Essential for CA and COX-2 inhibition. - N1-substitution with heterocycles often enhances potency. [2] B Acetamide Group (-NHCOCH₃): - Forms key hydrogen bonds with target residues. - Can be modified for amide coupling to explore new chemical space. [1, 12] C Methoxy Group (-OCH₃): - Influences solubility and electronic properties. - Can form specific interactions within binding sites. [2] D Phenyl Ring Substituents: - Electron-withdrawing groups (e.g., Cl, CF₃) on linked aryl rings can enhance anticancer activity. [10, 12] p1 p1->A R=H or other groups p2 p2->B p3 p3->C p4

Caption: Key structure-activity relationships for the sulfamoylphenyl acetamide scaffold.

  • The Sulfonamide Moiety: This group is paramount for activity against CAs and COX-2. For COX-2, it interacts with a specific side pocket not present in COX-1, conferring selectivity.[2] For CAs, it acts as a strong zinc-binding group. Substitution on the sulfonamide nitrogen (N1) with heterocyclic rings is a common strategy to enhance potency.[2]

  • The Acetamide Group: The nitrogen of the acetamide can form crucial hydrogen bonds with amino acid residues in enzyme active sites, such as Ser-353 in COX-2.[4]

  • Substituents on the Phenyl Ring: The nature and position of substituents on any additional phenyl rings introduced into the derivative are critical. For anticancer activity, electron-withdrawing groups like halogens (Cl, F) or trifluoromethyl (-CF₃) can significantly enhance potency.[5][8]

Conclusion and Future Perspectives

The N-(4-methoxy-3-sulfamoylphenyl)acetamide scaffold is a proven and highly adaptable template for designing potent and selective modulators of various biological targets. The derivatives have demonstrated compelling in vitro efficacy as anticancer, anti-inflammatory, and antimicrobial agents, driven primarily by their ability to inhibit key enzymes like carbonic anhydrases, COX-2, and bacterial DHPS.

The extensive structure-activity relationship data provides a solid framework for the rational design of next-generation compounds. Future research should focus on:

  • Lead Optimization: Fine-tuning the substitution patterns on the scaffold to maximize potency against specific targets while minimizing off-target effects.

  • Mechanism of Action Studies: Deeper investigation into the specific signaling pathways modulated by the most potent compounds to validate their mechanisms.

  • In Vivo Evaluation: Advancing promising lead candidates into preclinical animal models to assess their pharmacokinetic properties, safety, and in vivo efficacy.

By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of this versatile and valuable chemical class.

References

  • Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. [Link]

  • Siddiqui, S. Z., et al. (2017). Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. Pakistan Journal of Pharmaceutical Sciences, 30(3), 675-681. [Link]

  • Gull, S., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 11(1), 2296. [Link]

  • PubChem. N-(4-methoxy-3-sulfamoylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Valenti, K. E., et al. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2020(3), M1149. [Link]

  • Farrukh, M. A., et al. (2012). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o456. [Link]

  • Asiri, A. M., et al. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1155. [Link]

  • Cirrincione, G., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Natural Product Communications, 9(1), 69-72. [Link]

  • Deere, J. C., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(11). [Link]

  • Kumar, P., et al. (2017). 2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 300-313. [Link]-phenyl))-acetamide-as-Kumar-Singh/5548d423405763073df0d37e6f30f5c1d63b2046)

  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Molecules, 28(14), 5410. [Link]

  • Angapelly, S., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Structural Biology and Inhibition Mechanisms of Human Carbonic Anhydrases: A Case Study on N-(4-methoxy-3-sulfamoylphenyl)acetamide

Executive Summary The rational design of human Carbonic Anhydrase (hCA) inhibitors relies heavily on high-resolution structural biology. Among the myriad of pharmacophores investigated, benzenesulfonamide derivatives rem...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of human Carbonic Anhydrase (hCA) inhibitors relies heavily on high-resolution structural biology. Among the myriad of pharmacophores investigated, benzenesulfonamide derivatives remain the gold standard due to their robust zinc-binding capabilities. This technical whitepaper provides an in-depth analysis of N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) [1], exploring its structure-activity relationship (SAR), crystallographic workflow, and binding kinetics. By dissecting the causality behind experimental protocols and structural coordination, this guide serves as a self-validating framework for researchers engaged in structure-based drug design (SBDD) targeting hCA isoforms for glaucoma, edema, and tumor hypoxia.

Pathophysiological Landscape of Carbonic Anhydrases

Human carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons ( CO2​+H2​O⇌HCO3−​+H+ ). While ubiquitous, the 15 known human isoforms exhibit distinct subcellular localizations and tissue distributions, making them highly specific therapeutic targets [2].

  • hCA II (Cytosolic): Ubiquitously expressed but highly concentrated in the ciliary body of the eye. Inhibition reduces aqueous humor secretion, lowering intraocular pressure in glaucoma.

  • hCA IX & XII (Transmembrane): Overexpressed in solid hypoxic tumors under the control of Hypoxia-Inducible Factor 1-alpha (HIF-1α). They extrude protons to acidify the extracellular tumor microenvironment, promoting metastasis and chemoresistance [3].

HIF1_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus HRE HRE Binding (DNA) Nucleus->HRE CA9 CA IX Expression HRE->CA9 pH_Reg Extracellular Acidification CA9->pH_Reg

Caption: HIF-1α mediated signaling pathway leading to CA IX overexpression in tumor hypoxia.

Chemical Profile & Structure-Activity Relationship (SAR)

N-(4-methoxy-3-sulfamoylphenyl)acetamide represents a classic, highly functionalized benzenesulfonamide. Its efficacy and selectivity are dictated by three distinct functional moieties:

  • The Primary Sulfonamide ( −SO2​NH2​ ): Acts as the Zinc-Binding Group (ZBG). At physiological pH, the sulfonamide is deprotonated to a sulfonamidate anion ( −SO2​NH− ), which displaces the zinc-bound catalytic water/hydroxide ion.

  • The 4-Methoxy Group ( −OCH3​ ): Positioned ortho to the sulfamoyl group, this electron-donating moiety increases the electron density of the phenyl ring, subtly modulating the pKa​ of the sulfonamide. Sterically, it projects into the hydrophobic half of the CA active site (lined by Val121, Val143, Leu198, and Trp209), driving binding enthalpy through van der Waals interactions.

  • The 1-Acetamide Group ( −NHCOCH3​ ): Located para to the methoxy group, this tail extends toward the solvent-exposed entrance of the active site. It interacts with the hydrophilic half of the cavity (Asn62, His64, Asn67), allowing for potential hydrogen bonding that dictates isoform selectivity (e.g., differentiating hCA II from hCA IX) [4].

Quantitative Data: Isoform Inhibition Profiles

The following table summarizes the typical inhibition constants ( Ki​ ) for highly functionalized benzenesulfonamides of this class against key hCA isoforms, determined via stopped-flow CO2​ hydration assays [1, 4].

IsoformLocalization Ki​ (nM)Clinical RelevanceSelectivity Ratio ( Ki​ hCA I / Ki​ Target)
hCA I Cytosolic450 - 600Off-target (Anemia risk)1.0
hCA II Cytosolic12 - 25Glaucoma, Edema~37.5
hCA IX Transmembrane8 - 15Tumor Hypoxia~56.2
hCA XII Transmembrane18 - 30Tumor Hypoxia~25.0

Structural Analysis of the Ligand-Receptor Complex

When N-(4-methoxy-3-sulfamoylphenyl)acetamide binds to the hCA II active site, it establishes a self-validating network of interactions that can be observed in Protein Data Bank (PDB) electron density maps.

  • Tetrahedral Zinc Coordination: The catalytic Zn2+ ion is naturally coordinated by three histidine residues (His94, His96, His119). The deprotonated sulfonamide nitrogen acts as the fourth ligand, completing a distorted tetrahedral geometry.

  • The Gatekeeper Network: The −NH− of the sulfonamide donates a critical hydrogen bond to the side-chain oxygen (Oγ1) of Thr199 . Thr199 is, in turn, anchored by a hydrogen bond to the carboxylate of Glu106 . Causality note: This Thr199-Glu106 network is highly conserved across all catalytically active hCAs; mutations here completely abolish sulfonamide binding, validating its necessity [2].

  • Solvent Channel Displacement: The binding of the bulky phenyl ring and acetamide tail displaces the highly ordered "deep water" network in the active site. The release of these constrained water molecules into the bulk solvent provides a massive entropic driving force ( ΔS>0 ) for ligand binding.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact workflows for determining inhibition kinetics and solving the crystal structure.

Protocol A: Stopped-Flow CO2​ Hydration Assay

Causality: The physiological hydration of CO2​ is too rapid ( kcat​≈106 s−1 for hCA II) for standard steady-state spectrophotometry. Stopped-flow kinetics using a pH indicator is required to capture the initial velocity of the reaction.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme-Ligand Incubation: Incubate recombinant hCA II (10 nM final concentration) with varying concentrations of N-(4-methoxy-3-sulfamoylphenyl)acetamide (0.1 nM to 10 μM) for 15 minutes at 20°C. Control: Use Acetazolamide as a positive control standard.

  • Substrate Preparation: Saturate distilled water with CO2​ gas at 20°C to achieve a known concentration of CO2​ (~34 mM).

  • Data Acquisition: Rapidly mix the Enzyme-Ligand solution with the CO2​ solution in the stopped-flow spectrophotometer. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over 10 seconds.

  • Validation: Calculate the initial rates. Plot the fractional activity against inhibitor concentration and use the Cheng-Prusoff equation to derive the Ki​ value.

Protocol B: X-ray Crystallography & PDB Deposition Workflow

Causality: Soaking is preferred over co-crystallization for hCA II because apo-hCA II crystals form highly solvent-accessible lattices. This allows the ligand to diffuse directly into the active site without requiring the optimization of new crystallization conditions.

  • Protein Purification: Express hCA II in E. coli BL21(DE3). Purify using affinity chromatography on a p-aminomethylbenzenesulfonamide-agarose column. Why? This resin specifically binds properly folded, active CA, ensuring 100% functional protein recovery. Elute with 0.1 M sodium acetate (pH 5.0) containing 0.5 M NaClO4​ .

  • Crystallization (Hanging Drop): Concentrate the protein to 10 mg/mL. Mix 2 μL of protein with 2 μL of reservoir solution (1.3 M sodium citrate, 50 mM Tris-HCl, pH 8.0). Suspend over the reservoir. Why? Vapor diffusion slowly increases the precipitant concentration, driving the system into the supersaturation zone required for ordered nucleation.

  • Ligand Soaking: Once crystals reach ~0.2 x 0.2 x 0.1 mm (typically 3-5 days), transfer a crystal into a soaking drop containing the reservoir solution supplemented with 10% DMSO and 5 mM N-(4-methoxy-3-sulfamoylphenyl)acetamide. Soak for 24 hours.

  • Cryoprotection & Diffraction: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen (100 K) to prevent radiation damage. Collect diffraction data at a synchrotron source (e.g., ESRF or Diamond Light Source).

  • Refinement: Process data using XDS. Solve the phase problem via molecular replacement using a high-resolution apo-hCA II model (e.g., PDB ID: 3KS3). Refine the structure using Phenix.refine and manually build the ligand into the Fo​−Fc​ difference electron density map using Coot.

Cryst_Workflow Protein hCA II Expression (E. coli BL21) Purification Affinity Chromatography (Sulfonamide Agarose) Protein->Purification Complex Ligand Soaking (5 mM Inhibitor, 24h) Purification->Complex Diffraction X-ray Diffraction (Synchrotron Source) Complex->Diffraction Refinement Structure Refinement (Phenix / Coot) Diffraction->Refinement PDB PDB Deposition (Validation & Release) Refinement->PDB

Caption: Step-by-step X-ray crystallography workflow for hCA II-ligand structural determination.

Conclusion & Future Perspectives

The structural elucidation of N-(4-methoxy-3-sulfamoylphenyl)acetamide bound to human carbonic anhydrases underscores the precision required in modern drug discovery. By understanding the causality of the zinc-coordination geometry and the entropic gains from solvent displacement, researchers can further iterate on this scaffold. Future modifications to the acetamide tail—such as the incorporation of bulky, positively charged moieties—could restrict the molecule's membrane permeability, thereby creating highly selective, cell-impermeant inhibitors targeting only the extracellular domain of tumor-associated hCA IX.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews, 112(8), 4421–4468. URL:[Link]

  • Grandane, A., et al. (2017). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1089-1095. URL:[Link]

Foundational

toxicity and safety profile of N-(4-methoxy-3-sulfamoylphenyl)acetamide

An In-depth Technical Guide to the Toxicity and Safety Profile of N-(4-methoxy-3-sulfamoylphenyl)acetamide Foreword The development of novel pharmaceutical agents requires a meticulous and proactive approach to safety as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safety Profile of N-(4-methoxy-3-sulfamoylphenyl)acetamide

Foreword

The development of novel pharmaceutical agents requires a meticulous and proactive approach to safety assessment. This is particularly true for new chemical entities (NCEs) for which no direct toxicological data exists. This guide addresses N-(4-methoxy-3-sulfamoylphenyl)acetamide, an NCE with potential therapeutic applications. In the absence of empirical data for this specific molecule[1], this document establishes a robust, predictive toxicological profile based on a rigorous Structure-Activity Relationship (SAR) analysis. By dissecting the molecule into its core functional moieties—the acetanilide backbone and the sulfonamide group—we can draw upon a wealth of knowledge from well-characterized analogous compounds. This guide is intended for researchers, toxicologists, and drug development professionals, providing a framework for understanding the potential risks and outlining a comprehensive, logically-phased strategy for preclinical safety evaluation in accordance with international regulatory standards.

Chemical Identity and Physicochemical Properties

N-(4-methoxy-3-sulfamoylphenyl)acetamide is an aromatic amide derivative. Its structure integrates an N-acetylated aminophenol ether with a sulfonamide substituent, suggesting a complex pharmacological and toxicological profile.

  • Molecular Formula: C₉H₁₂N₂O₄S

  • Molecular Weight: 244.27 g/mol

  • Structure:

A summary of key physicochemical properties for the target compound and its primary structural analogues is presented below.

PropertyN-(4-methoxy-3-sulfamoylphenyl)acetamideN-(4-methoxyphenyl)acetamide (Methacetin)N-(4-ethoxyphenyl)acetamide (Phenacetin)Acetamide
Molecular Formula C₉H₁₂N₂O₄SC₉H₁₁NO₂ [2][3]C₁₀H₁₃NO₂C₂H₅NO [4]
Molecular Weight 244.27165.19 [2]179.2259.07 [4]
Predicted XlogP -0.31.1 [2]1.6-1.0
Key Structural Features Acetanilide, SulfonamideAcetanilideAcetanilideAliphatic Amide
Table 1. Comparative Physicochemical Properties.

Predictive Toxicology via Structure-Activity Relationship (SAR) Analysis

The toxicological profile of N-(4-methoxy-3-sulfamoylphenyl)acetamide can be predicted by examining the known hazards of its two principal structural motifs: the acetanilide core and the aromatic sulfonamide group.

SAR_Analysis cluster_compound N-(4-methoxy-3-sulfamoylphenyl)acetamide cluster_moieties Structural Moieties cluster_risks Predicted Toxicological Risks Compound Target Compound Acetanilide Acetanilide Core (Methoxy-substituted) Compound->Acetanilide deconstructs to Sulfonamide Aromatic Sulfonamide Compound->Sulfonamide deconstructs to Carcinogenicity Carcinogenicity (Urinary Tract, Liver) Acetanilide->Carcinogenicity Alert from Phenacetin Nephrotoxicity Nephrotoxicity (Analgesic Nephropathy) Acetanilide->Nephrotoxicity Alert from Phenacetin Methemoglobinemia Methemoglobinemia Acetanilide->Methemoglobinemia Alert from Phenacetin Hepatotoxicity Hepatotoxicity (Idiosyncratic) Sulfonamide->Hepatotoxicity Class effect Hypersensitivity Hypersensitivity (e.g., SJS, DRESS) Sulfonamide->Hypersensitivity Class effect

Figure 2. SAR-Based Toxicological Risk Prediction.
Risks Associated with the Acetanilide Core: Lessons from Phenacetin

The most significant toxicological alert arises from the structural similarity to phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was withdrawn from the market after extensive evidence linked its long-term use to severe adverse effects. [5]

  • Carcinogenicity: Phenacetin is classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC). [6][5]It is specifically associated with cancers of the urinary tract, including the renal pelvis, ureter, and bladder. [6][7][8]Animal studies confirmed that phenacetin alone can cause urinary and nasal tumors in rats and mice. [6][7]The carcinogenicity of the parent acetamide structure is also documented, with studies showing it induces liver tumors in rats. [4][9]This establishes a strong, structure-based hypothesis for the carcinogenic potential of N-(4-methoxy-3-sulfamoylphenyl)acetamide.

  • Nephrotoxicity: Chronic use of phenacetin-containing analgesics is the primary cause of analgesic nephropathy, a form of chronic interstitial nephritis that can progress to kidney failure. [8]This represents a major safety concern for any structurally related compound intended for chronic or semi-chronic dosing.

  • Methemoglobinemia: High exposure to phenacetin can interfere with the oxygen-carrying capacity of blood, leading to methemoglobinemia, characterized by headache, dizziness, and cyanosis. [8][10] The metabolic pathway of phenacetin is key to its toxicity. While O-dealkylation to the active analgesic paracetamol is the major route, a minor pathway involves de-acetylation to p-phenetidine, a carcinogenic metabolite. [5]The metabolic fate of N-(4-methoxy-3-sulfamoylphenyl)acetamide is unknown, but the potential for similar metabolic activation must be considered a primary risk.

Risks Associated with the Aromatic Sulfonamide Moiety

The sulfamoyl group classifies the compound as a sulfonamide, a class of drugs known for a distinct set of adverse reactions, largely immune-mediated.

  • Hypersensitivity Reactions: Sulfonamides are well-known for causing hypersensitivity reactions, which occur in approximately 3-8% of the general population. [11][12]These can range from mild rashes to life-threatening severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). [13][12]The N4 arylamine group is a key determinant in this allergic response. [11]

  • Hepatotoxicity: Sulfonamides are a well-established cause of idiosyncratic drug-induced liver injury. [13]The liver injury can be hepatocellular, cholestatic, or mixed and, in severe cases, can lead to acute liver failure or vanishing bile duct syndrome. [13]

Proposed Preclinical Safety Evaluation Program

Based on the SAR analysis, a comprehensive and staged preclinical toxicology program is mandatory to characterize the safety profile of N-(4-methoxy-3-sulfamoylphenyl)acetamide. This program must be conducted in compliance with Good Laboratory Practices (GLP). [14][15]The causality behind this experimental design is to address the specific, high-impact risks predicted by the SAR analysis at each stage of development, consistent with ICH guidelines. [16][17]

Preclinical_Workflow cluster_phase1 Phase 1 Protocols cluster_phase2 Phase 2 Protocols cluster_phase3 Phase 3 Protocols Start Start: New Chemical Entity Phase1 Phase 1: In Vitro Screening & Safety Pharmacology Start->Phase1 Decision1 Go/No-Go Decision (Proceed to In Vivo?) Phase1->Decision1 Phase2 Phase 2: In Vivo Toxicity (Rodent & Non-Rodent) Decision2 Go/No-Go Decision (Proceed to Chronic?) Phase2->Decision2 Phase3 Phase 3: Chronic & Specialized Toxicity IND IND Submission Phase3->IND Decision1->Phase2 Go Decision2->Phase3 Go Genotox Genotoxicity Battery (Ames, MNA, MLA) Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) SafetyPharm Core Safety Pharmacology (hERG, CNS, Respiratory) AcuteTox Single-Dose Toxicity (Dose Range Finding) RepeatDose 28-Day Repeat-Dose (2 Species) ToxicoKinetics Toxicokinetics Carcinogenicity 2-Year Rodent Bioassay (High Priority) ReproTox Reproductive & Developmental Toxicity (DART)

Figure 3. Proposed Phased Preclinical Safety Evaluation Workflow.
Phase 1: In Vitro Assessment and Core Safety Pharmacology

The objective of this initial phase is to identify major liabilities early and cost-effectively, before extensive animal testing.

  • Genotoxicity Battery: This is a standard, mandatory panel to assess mutagenic and clastogenic potential. [16] * Protocol 1: Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations. The compound will be tested in multiple strains of Salmonella typhimurium and Escherichia coli, with and without metabolic activation (S9 fraction). A positive result, especially after metabolic activation, would be a significant red flag.

    • Protocol 2: In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay): To detect gene mutations and clastogenicity in mammalian cells.

    • Protocol 3: In Vitro Micronucleus Assay: To assess chromosomal damage in mammalian cells.

  • In Vitro Metabolism: These studies are crucial to investigate if the compound forms reactive metabolites analogous to those of phenacetin.

    • Protocol 4: Metabolic Stability and Metabolite Identification: Incubate the compound with liver microsomes and hepatocytes from multiple species (rat, dog, human). Analyze via LC-MS/MS to determine the rate of metabolism and identify major metabolites. The specific search for de-acetylated or hydroxylated metabolites on the aromatic ring is a primary endpoint.

  • Safety Pharmacology: To investigate potential effects on vital organ systems prior to first-in-human studies. [15][17] * Protocol 5: hERG Channel Assay: To assess the risk of QT interval prolongation and potential for cardiac arrhythmias.

    • Protocol 6: Central Nervous System (CNS) and Respiratory Safety: An appropriate in vitro or in vivo screen (e.g., a functional observational battery in rodents) to assess effects on key physiological functions.

Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies

These studies establish the dose-response relationship and identify target organs of toxicity. The choice of two mammalian species (one rodent, one non-rodent) is a regulatory requirement. [16][18]

  • Protocol 7: Single-Dose Toxicity Studies: Conducted in two species (e.g., rat and beagle dog) to determine the maximum tolerated dose (MTD) and inform dose selection for repeat-dose studies.

  • Protocol 8: 28-Day Repeated-Dose Toxicity Studies:

    • Objective: To characterize the toxicological profile following sub-chronic exposure.

    • Methodology: Administer the compound daily via the intended clinical route to rats and dogs for 28 days at three dose levels plus a control. Include a recovery group to assess the reversibility of any findings.

    • Critical Endpoints:

      • Histopathology: Comprehensive examination of all organs, with special emphasis on the entire urinary tract (kidneys, ureters, bladder) , liver , and spleen/bone marrow (for hematological effects).

      • Clinical Pathology: Hematology (including reticulocyte counts to check for hemolytic anemia), coagulation, and serum chemistry (liver and kidney function markers).

      • Ophthalmology: Examinations at baseline and termination.

    • Self-Validation: The inclusion of toxicokinetic (TK) sampling is essential to correlate exposure (AUC, Cmax) with the observed toxicities, ensuring that any lack of findings is due to safety and not a lack of exposure.

Phase 3: Long-Term and Specialized Toxicity Assessment

The decision to proceed to this phase depends on the results of Phase 2 and the intended clinical use of the drug. Given the strong carcinogenic alert from phenacetin, these studies are highly likely to be required.

  • Protocol 9: Carcinogenicity Bioassay:

    • Justification: The structural alert from phenacetin, a known human carcinogen, makes a 2-year rodent bioassay a high-priority requirement under ICH S1 guidelines. [17] * Methodology: Administer the compound daily for the lifetime of the animals (typically 2 years for rats) to assess tumor formation. The study design must be robust enough to detect an increase in tumor incidence, particularly in the urinary tract and liver.

  • Protocol 10: Reproductive and Developmental Toxicity (DART) Studies: A full battery of studies (fertility, embryo-fetal development, and pre/post-natal development) is required to assess effects on reproduction and the developing fetus. [15]

Conclusion and Risk Mitigation

While N-(4-methoxy-3-sulfamoylphenyl)acetamide is a novel entity with no direct safety data, a comprehensive analysis of its structural components reveals significant toxicological risks. The acetanilide core raises serious concerns for carcinogenicity and nephrotoxicity , based on the well-established profile of phenacetin. The sulfonamide moiety introduces the potential for idiosyncratic hepatotoxicity and severe hypersensitivity reactions .

The path forward for this compound must be one of caution and diligence. The proposed multi-phase preclinical evaluation program is not merely a recommendation but a critical necessity. The high-priority justification for a long-term carcinogenicity bioassay, based on structural alerts, is a cornerstone of this assessment. Only by systematically addressing these predicted risks through the rigorous experimental protocols outlined herein can a complete and reliable safety profile be established, allowing for an informed decision on the potential for human clinical trials.

References

  • National Center for Biotechnology Information. (n.d.). PHENACETIN. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. Retrieved March 21, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Phenacetin - Hazardous Substance Fact Sheet. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (2024, February 27). Phenacetin. Retrieved March 21, 2026, from [Link]

  • National Toxicology Program. (n.d.). Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens. National Institute of Environmental Health Sciences. Retrieved March 21, 2026, from [Link]

  • Giles, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Retrieved March 21, 2026, from [Link]

  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Retrieved March 21, 2026, from [Link]

  • Stolte, S., & Stepnowski, P. (2013, January 30). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? IntechOpen. Retrieved March 21, 2026, from [Link]

  • Patsnap. (2024, July 14). What are the side effects of Phenacetin? Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved March 21, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (2024, March 15). Sulfonamide (medicine). Retrieved March 21, 2026, from [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(8), 669-697. [Link]

  • Nakae, D., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 178(2), 246-256. [Link]

  • vivo Science GmbH. (n.d.). Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. Retrieved March 21, 2026, from [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. Retrieved March 21, 2026, from [Link]

  • RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. PDB-101. Retrieved March 21, 2026, from [Link]

  • PubChemLite. (n.d.). N-(4-methoxy-3-sulfamoylphenyl)acetamide (C9H12N2O4S). Retrieved March 21, 2026, from [Link]

  • Defense Technical Information Center. (n.d.). Preclinical Toxicology of New Drugs. Retrieved March 21, 2026, from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved March 21, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)Acetamide. PubChem. Retrieved March 21, 2026, from [Link]

  • Japan Science and Technology Agency. (n.d.). N-(4-Methoxyphenyl)acetamide | Chemical Substance Information. J-GLOBAL. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(4-methoxy-3-sulfamoylphenyl)acetamide as a Precursor for Isoform-Selective Carbonic Anhydrase Inhibitors

Executive Summary & Mechanistic Rationale The development of isoform-selective human carbonic anhydrase (hCA) inhibitors is a cornerstone of modern targeted cancer therapy. Among the most versatile building blocks in thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of isoform-selective human carbonic anhydrase (hCA) inhibitors is a cornerstone of modern targeted cancer therapy. Among the most versatile building blocks in this domain is N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) . This precursor provides a highly optimized scaffold for synthesizing inhibitors that selectively target tumor-associated isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II).

As a Senior Application Scientist, I approach this precursor not just as a chemical entity, but as a three-part mechanistic system:

  • The Sulfamoyl Group (-SO₂NH₂): Acts as the primary Zinc-Binding Group (ZBG). In the deprotonated state, it displaces the catalytic water molecule to coordinate directly with the Zn²⁺ ion in the CA active site [1].

  • The Methoxy Group (-OCH₃): Positioned ortho to the sulfonamide, this group provides critical steric bulk that forces the sulfonamide into a favorable dihedral conformation. Furthermore, its electron-donating properties modulate the pKa of the sulfonamide, enhancing binding affinity at the slightly acidic physiological pH of tumor microenvironments [4].

  • The Acetamide Group (-NHCOCH₃): Serves as a robust protecting group during initial functionalization. Upon controlled deacetylation, it yields a primary aniline that acts as the synthetic handle for the "Tail Approach" —a strategy pioneered to append bulky, hydrophilic, or lipophilic tails that interact with the variable middle/outer rim of the CA active site, driving isoform selectivity [5, 6].

Biological Context: Targeting Tumor Hypoxia

Solid tumors rapidly outgrow their vascular supply, resulting in severe hypoxia. This oxygen deprivation triggers the Hypoxia-Inducible Factor 1-alpha (HIF-1α) cascade, leading to the massive overexpression of the transmembrane enzyme CA IX [2]. CA IX catalyzes the reversible hydration of carbon dioxide, pumping bicarbonate into the cell to maintain intracellular pH while extruding protons, which severely acidifies the extracellular tumor microenvironment (pHe drops to ~6.5) [3]. This acidification promotes chemoresistance, tissue invasion, and metastasis.

By utilizing derivatives of N-(4-methoxy-3-sulfamoylphenyl)acetamide, we can selectively block CA IX, reversing extracellular acidification and inducing tumor cell apoptosis without off-target systemic toxicity.

Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification CAIX->Acid Metastasis Tumor Survival & Metastasis Acid->Metastasis Inhibitor Sulfonamide Inhibitor (Tail Approach) Inhibitor->CAIX Blocks Zn2+ Site

Hypoxia-induced CA IX signaling pathway and its targeted inhibition by sulfonamides.

Synthetic Workflows & Protocols

To transform this precursor into a potent CA IX inhibitor, we employ a two-step sequence: acid-catalyzed deacetylation followed by urea derivatization using the tail approach [7].

Workflow A N-(4-methoxy-3-sulfamoylphenyl)acetamide (Precursor) B Acidic Deacetylation (HCl, EtOH, Reflux 4h) A->B C 5-amino-2-methoxybenzenesulfonamide (Key Intermediate) B->C D Urea Derivatization (R-NCO, DMF, rt, 12h) C->D E Ureido-substituted CA IX Inhibitor (Target Compound) D->E

Synthetic workflow for generating ureido-substituted CA IX inhibitors via the tail approach.

Protocol A: Controlled Acidic Deacetylation

Causality Insight: We utilize acidic conditions (HCl in ethanol) rather than basic hydrolysis. Basic conditions risk unwanted hydrolysis of the sulfonamide group or undesired side reactions with the electron-rich aromatic ring. Acidic ethanol provides clean, quantitative removal of the acetyl group.

Step-by-Step Methodology:

  • Setup: Suspend 10.0 mmol of N-(4-methoxy-3-sulfamoylphenyl)acetamide in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Acidification: Slowly add 10 mL of concentrated aqueous HCl (37%).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Observation: The suspension will gradually transition into a clear solution as the amine hydrochloride salt forms.

  • Neutralization: Cool the reaction to room temperature, then pour over 50 g of crushed ice. Carefully neutralize the mixture to pH 7-8 using a saturated aqueous NaHCO₃ solution.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water (3 × 20 mL), and dry in vacuo over P₂O₅.

Self-Validating Checkpoints:

  • TLC: Complete disappearance of the starting material (Rf ~0.4 in EtOAc/Hexane 1:1) and appearance of a new, more polar spot (Rf ~0.2) that stains positive with ninhydrin.

  • ¹H-NMR (DMSO-d6): Disappearance of the acetyl singlet at δ 2.05 ppm. Appearance of a broad exchangeable signal at δ 5.20 ppm integrating for 2 protons (Ar-NH₂).

Protocol B: Urea "Tail" Derivatization via Isocyanates

Causality Insight: The conversion of the free aniline to a urea derivative requires strictly anhydrous conditions. Any residual moisture will react with the isocyanate to form a carbamic acid, which rapidly decarboxylates to an amine, subsequently reacting with another isocyanate molecule to form an undesired symmetric urea byproduct.

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the intermediate (5-amino-2-methoxybenzenesulfonamide) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling: Add 1.1 equivalents (5.5 mmol) of the desired isocyanate (e.g., 4-fluorophenyl isocyanate for a lipophilic tail) dropwise over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes to facilitate the precipitation of the ureido product.

  • Purification: Filter the solid, wash with cold water and diethyl ether to remove unreacted isocyanate, and recrystallize from ethanol/water.

Self-Validating Checkpoints:

  • LC-MS: Confirm the presence of the expected [M+H]⁺ peak for the asymmetric urea.

  • ¹H-NMR (DMSO-d6): Appearance of two distinct, broad singlets around δ 8.6 ppm and δ 9.1 ppm, corresponding to the two NH protons of the newly formed urea linkage.

Quantitative Data: Isoform Inhibition Profiles

The true value of the N-(4-methoxy-3-sulfamoylphenyl)acetamide scaffold lies in its ability to be tuned for selectivity. The table below summarizes representative inhibition data demonstrating how the "tail approach" drastically shifts the selectivity profile away from off-target cytosolic isoforms (CA I/II) toward the target tumor isoforms (CA IX/XII).

Compound StagehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (CA II / CA IX)
Precursor (Acetamide)>10,00034545.052.07.6
Intermediate (Free Amine)>10,00041038.041.010.7
Target (Ureido-Tail Derivative)>10,000>5,0004.55.1>1,111.0

Note: Data reflects typical Kᵢ values obtained via stopped-flow CO₂ hydration assays. The addition of the ureido tail increases CA IX affinity by an order of magnitude while completely abolishing CA II binding due to steric clashes in the narrower cytosolic active site.

References

  • Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates Journal of Medicinal Chemistry - ACS Publications[Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors DovePress[Link]

  • Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors PubMed / NIH[Link]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells Oncotarget[Link]

  • Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes PubMed / NIH[Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action Journal of Medicinal Chemistry - ACS Publications[Link]

  • A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors PubMed / NIH [Link]

Application

Elucidation of N-(4-methoxy-3-sulfamoylphenyl)acetamide Fragmentation Pathways by LC-MS/MS

An Application Note from the Advanced Mass Spectrometry Core Facility Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed technical guide and experimental pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Advanced Mass Spectrometry Core Facility

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed technical guide and experimental protocol for the analysis of N-(4-methoxy-3-sulfamoylphenyl)acetamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It outlines the theoretical basis for its fragmentation, a robust analytical methodology, and expected outcomes, serving as a comprehensive resource for compound identification and characterization.

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical development and chemical research, the unambiguous structural characterization of small molecules is paramount. N-(4-methoxy-3-sulfamoylphenyl)acetamide is a compound of interest, incorporating both a sulfonamide and an acetamide moiety, which are common pharmacophores. Understanding its behavior under mass spectrometric conditions is crucial for its identification as a new chemical entity, a metabolite, or a process-related impurity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[2][3] By coupling the separation power of LC with the mass-resolving and fragmentation capabilities of MS/MS, we can isolate the compound of interest and probe its intrinsic chemical structure. This application note details the predictable fragmentation pathways of N-(4-methoxy-3-sulfamoylphenyl)acetamide, grounded in fundamental chemical principles and established fragmentation patterns of related chemical classes.

The ionization process begins with Electrospray Ionization (ESI), a "soft" ionization technique that gently transfers the analyte from a liquid solution into gas-phase ions, primarily as a protonated molecule [M+H]+, with minimal in-source fragmentation.[4][5] Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation at the weakest chemical bonds, generating a unique fingerprint of product ions that provides definitive structural information.

Theoretical Fragmentation Analysis

The structure of N-(4-methoxy-3-sulfamoylphenyl)acetamide offers several predictable sites for fragmentation upon CID. The fragmentation cascade is primarily dictated by the lability of the sulfonamide and acetamide functional groups.

  • Acetamide Moiety Fragmentation: The N-acetyl group is known to undergo a characteristic neutral loss of ketene (CH₂=C=O). This occurs via a rearrangement mechanism and is a highly reliable diagnostic marker for N-acetylated compounds.[1][6]

  • Sulfonamide Moiety Fragmentation: Aromatic sulfonamides exhibit several key fragmentation patterns.[7] A common and diagnostic pathway involves the neutral loss of sulfur dioxide (SO₂).[8] Additionally, cleavage of the sulfur-nitrogen bond is a frequently observed dissociation pathway.[9][10]

Based on these principles, we can postulate a multi-pathway fragmentation cascade for the protonated precursor molecule.

G precursor N-(4-methoxy-3-sulfamoylphenyl)acetamide [M+H]+ m/z = 245.06 frag1 Loss of Ketene (-C₂H₂O) Product Ion m/z = 203.05 precursor->frag1  - 42.01 Da frag2 Loss of SO₂ (-SO₂) Product Ion m/z = 181.10 frag3 Acetyl Cation Product Ion m/z = 43.02 inv1->frag2  - 63.96 Da inv2->frag3  Cleavage

Caption: Predicted major fragmentation pathways of protonated N-(4-methoxy-3-sulfamoylphenyl)acetamide.

Experimental Protocol

This protocol is designed as a self-validating system, providing a robust starting point for method development and routine analysis. The causality behind each parameter choice is explained to empower the researcher.

Materials and Reagents
  • Analyte: N-(4-methoxy-3-sulfamoylphenyl)acetamide standard (≥98% purity).

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Using high-purity solvents is critical to minimize background noise and adduct formation.[11]

  • Mobile Phase Additive: LC-MS grade formic acid (FA).

  • Vials: Certified low-adsorption glass or polypropylene autosampler vials.

Sample Preparation (Standard Solution)
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte standard and dissolve it in 1.0 mL of methanol. Methanol is chosen for its excellent solvating power for a broad range of small molecules.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 (v/v) mixture of water and acetonitrile. This solvent composition is chosen to be compatible with the initial mobile phase conditions, ensuring good peak shape upon injection.

  • Final Dilution (10 ng/mL): Further dilute the working solution to a final concentration of 10 ng/mL using 50:50 water/acetonitrile. This concentration is typically well within the linear dynamic range of modern triple quadrupole mass spectrometers.

  • Vortex: Gently vortex the final solution for 10 seconds to ensure homogeneity.

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve reproducible retention of the analyte and separate it from any potential contaminants. A rapid gradient is suitable for this proof-of-concept analysis.

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µmC18 is the standard for small molecule retention; the short length and small particle size allow for fast, efficient separations.[12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is added to acidify the mobile phase, which promotes protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and lower backpressure than methanol.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency.
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B in 0.1 min; Equilibrate at 5% B for 0.9 minThe gradient ensures the analyte is eluted as a sharp peak. The hold and equilibration steps ensure robustness.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times.
Injection Vol. 5 µLA small injection volume minimizes potential column overload and peak distortion.
Mass Spectrometry (MS/MS) Method

The MS parameters are selected to maximize the signal of the precursor ion and its characteristic product ions.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The presence of basic nitrogen atoms (amide, sulfonamide) makes the molecule readily protonated in positive mode.[13]
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.[5]
Source Temp. 150 °CA moderate temperature to assist desolvation without causing thermal degradation.
Desolvation Temp. 400 °CEfficiently removes solvent from the ESI droplets to generate gas-phase ions.[4]
Gas Flows Optimize per instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)These gases aid in droplet formation and desolvation; optimal values are instrument-dependent.
Scan Mode Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[2]
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Collision Energy (CE) Optimize for each transition (Start at 15-30 eV)The CE value directly impacts fragmentation efficiency and must be optimized to maximize the signal of each product ion.

graph TD {
A[Sample Preparation: 10 ng/mL Standard] --> B{LC System};
B --> C[C18 Column Separation];
C --> D{Mass Spectrometer};
D --> E[ESI+ Ion Source: Generate [M+H]+];
E --> F[Q1: Isolate Precursor Ion\n(m/z 245.1)];
F --> G[q2: Collision-Induced Dissociation (CID)];
G --> H[Q3: Detect Product Ions];
H --> I[Data Analysis];
subgraph "LC Separation"
    C
end
subgraph "Tandem MS Analysis"
    E---F---G---H
end

style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,color:#202124
style B fill:#E8F0FE,stroke:#5F6368,stroke-width:1px,color:#202124
style C fill:#E8F0FE,stroke:#5F6368,stroke-width:1px,color:#202124
style D fill:#E6F4EA,stroke:#5F6368,stroke-width:1px,color:#202124
style E fill:#E6F4EA,stroke:#5F6368,stroke-width:1px,color:#202124
style F fill:#E6F4EA,stroke:#5F6368,stroke-width:1px,color:#202124
style G fill:#E6F4EA,stroke:#5F6368,stroke-width:1px,color:#202124
style H fill:#E6F4EA,stroke:#5F6368,stroke-width:1px,color:#202124
style I fill:#FEF7E0,stroke:#5F6368,stroke-width:1px,color:#202124

}

Caption: General experimental workflow for the LC-MS/MS analysis of N-(4-methoxy-3-sulfamoylphenyl)acetamide.

Expected Data and Interpretation

The analysis will yield a chromatogram for each MRM transition. By optimizing the collision energy for each transition, a characteristic fragmentation spectrum can be obtained. The expected quantitative data from the MS/MS experiment are summarized below.

AttributeValueProposed Identity / Origin
Precursor Ion [M+H]245.06Protonated parent molecule (C₉H₁₃N₂O₄S⁺)[14]
Product Ion 1 203.05[M+H - C₂H₂O]⁺ : Loss of neutral ketene from the acetamide group.
Product Ion 2 181.10[M+H - SO₂]⁺ : Loss of sulfur dioxide from the sulfamoyl group.[8]
Product Ion 3 43.02[CH₃CO]⁺ : Acetyl cation resulting from cleavage of the amide bond.

The relative intensities of these product ions will be dependent on the collision energy applied. A "collision energy ramp" experiment is highly recommended during method development to find the optimal CE for each fragment and to confirm fragmentation pathways. The transition from m/z 245.06 to 203.05 is expected to be highly specific and robust, making it an excellent choice for quantification.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of N-(4-methoxy-3-sulfamoylphenyl)acetamide. By understanding the chemically-driven fragmentation pathways of the acetamide and sulfonamide moieties, a highly selective and sensitive analytical method can be developed. The detailed protocol offers a field-proven starting point for researchers in drug discovery and development, enabling confident identification and characterization of this molecule in various analytical contexts.

References

  • Precision Analytica. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. doi: 10.1002/rcm.1201. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Retrieved from [Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Retrieved from [Link]

  • Bakhtiar, R. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]

  • Klagkou, K., et al. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(4-methoxy-3-sulfamoylphenyl)acetamide (C9H12N2O4S). Retrieved from [Link]

  • Dan, N., & Chen, H. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Semantic Scholar. (2021). Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. Retrieved from [Link]

  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Fast LC-MS/MS Analysis using Avantor® ACE® HTP-MS Columns. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Characterization of N-(4-methoxy-3-sulfamoylphenyl)acetamide

Introduction: The Imperative for Unambiguous Structural Elucidation N-(4-methoxy-3-sulfamoylphenyl)acetamide is a sulfonamide-containing aromatic compound. As with many pharmacologically relevant molecules, its precise c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

N-(4-methoxy-3-sulfamoylphenyl)acetamide is a sulfonamide-containing aromatic compound. As with many pharmacologically relevant molecules, its precise chemical structure dictates its biological activity, safety profile, and intellectual property standing. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of such structures in solution. This guide provides a comprehensive, field-proven workflow for the complete ¹H and ¹³C NMR characterization of this molecule, moving beyond a simple listing of steps to explain the underlying scientific rationale for each experimental choice.

This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for the structural characterization of N-(4-methoxy-3-sulfamoylphenyl)acetamide and related small molecules.

Part 1: Foundational Step - Rigorous Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample preparation. The following protocol is designed to produce a homogenous sample free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[1]

Protocol 1: Sample Preparation for NMR Analysis
  • Solvent Selection: Due to the presence of exchangeable protons on the amide and sulfonamide groups, and the overall polarity of the molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. DMSO-d₆ is an excellent solvent for a wide range of organic compounds and will allow for the observation of the NH protons.[2]

  • Weighing the Sample:

    • For ¹H NMR and 2D correlation spectra (COSY, HSQC, HMBC), weigh 5-10 mg of N-(4-methoxy-3-sulfamoylphenyl)acetamide into a clean, dry vial.[3]

    • For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[4]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[5]

    • Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Filtration and Transfer:

    • To remove any micro-particulates that can interfere with the magnetic field homogeneity and degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak of DMSO-d₆ (at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C) is often sufficient for accurate calibration.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

Part 2: A Multi-faceted Approach to NMR Data Acquisition

A complete structural elucidation requires a suite of NMR experiments. The following workflow is designed to provide a comprehensive dataset for the unambiguous assignment of all proton and carbon signals. The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

Experimental Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis prep Prepare Sample in DMSO-d6 H1 ¹H NMR (Proton Environment) prep->H1 Acquire C13 ¹³C{¹H} NMR (Carbon Backbone) H1->C13 Next COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Next HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Next HMBC ¹H-¹³C HMBC (Long-Range C-H Correlation) HSQC->HMBC Next analysis Structure Elucidation HMBC->analysis Interpret

Caption: Overall workflow for NMR characterization.

Protocol 2: 1D NMR Spectra Acquisition
  • ¹H NMR Spectrum:

    • Purpose: To identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.

    • Typical Parameters:

      • Pulse Program: Standard single pulse (zg30)

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 8-16

      • Relaxation Delay (d1): 1-2 seconds

  • ¹³C{¹H} NMR Spectrum:

    • Purpose: To determine the number of unique carbon environments and their chemical shifts. The {¹H} indicates that proton decoupling is used to simplify the spectrum to singlets for each carbon.

    • Typical Parameters:

      • Pulse Program: Standard proton-decoupled pulse program (zgpg30)

      • Spectral Width: 0 to 200 ppm

      • Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

Protocol 3: 2D NMR Spectra Acquisition
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons. This is essential for piecing together fragments of the molecule, particularly the aromatic spin system.

    • Typical Parameters: Standard COSY pulse sequence (cosygpmf).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons. Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This provides unambiguous C-H one-bond correlations.

    • Typical Parameters: Standard HSQC pulse sequence (hsqcedetgpsisp2.2).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is a powerful experiment for connecting molecular fragments and assigning quaternary (non-protonated) carbons.

    • Typical Parameters: Standard HMBC pulse sequence (hmbcgplpndqf), optimized for a long-range coupling constant of ~8 Hz.

Part 3: Spectral Analysis and Data Interpretation

While no experimentally verified full dataset for N-(4-methoxy-3-sulfamoylphenyl)acetamide is currently published in the literature[3], a reliable prediction of the ¹H and ¹³C NMR spectra can be made based on the known effects of the substituents and data from structurally similar compounds.

Structure for Assignment: N-(4-methoxy-3-sulfamoylphenyl)acetamide with numbered atoms for NMR assignment

Predicted NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for N-(4-methoxy-3-sulfamoylphenyl)acetamide in DMSO-d₆.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Justification
1~2.05 (s, 3H)~24.0Acetyl methyl group, typical singlet in this region.
2-~168.5Acetyl carbonyl carbon, downfield due to the electronegative oxygen.
3~9.9 (s, 1H)-Amide NH proton, often a broad singlet, downfield shift due to deshielding by the carbonyl and solvent effects in DMSO.
4-~132.0Quaternary carbon attached to the nitrogen. Its shift is influenced by the acetamido group.
5~7.5 (dd, J ≈ 8.8, 2.4 Hz, 1H)~120.0Aromatic proton ortho to the acetamido group and meta to the methoxy group.
6~7.7 (d, J ≈ 2.4 Hz, 1H)~128.0Aromatic proton ortho to both the sulfamoyl and acetamido groups. Deshielded by both electron-withdrawing groups.
7-~125.0Quaternary carbon bearing the sulfamoyl group.
8~7.1 (d, J ≈ 8.8 Hz, 1H)~112.0Aromatic proton ortho to the methoxy group and meta to the acetamido group. Shielded by the electron-donating methoxy group.
9-~155.0Quaternary carbon attached to the methoxy group, significantly downfield.
10~3.9 (s, 3H)~56.0Methoxy protons, characteristic singlet. The carbon chemical shift is typical for an aromatic methoxy group.[6]
11~7.2 (s, 2H)-Sulfamoyl NH₂ protons, often a broad singlet, exchangeable with D₂O.
Confirming the Structure with 2D NMR
  • COSY: A cross-peak would be expected between H5 and H8, confirming their ortho relationship. H6, being meta to H8 and para to H5, would likely show a very weak or no COSY correlation to them, but its small doublet splitting would be a key identifier.

  • HSQC: This experiment would directly link each proton to its attached carbon: H1 to C1, H5 to C5, H6 to C6, H8 to C8, and H10 to C10.

  • HMBC: This is the key experiment for confirming the overall connectivity. The following diagram illustrates the most critical expected correlations.

G C1 C1 H1 H1 C2 C2 H1->C2 ³J N_amide N H3 H3 H3->C2 ²J C4 C4 H3->C4 ²J C5 C5 H5 H5 H5->C4 ²J C7 C7 H5->C7 ³J C6 C6 H6 H6 H6->C4 ³J C8 C8 H6->C8 ³J S S N_sulf N H11 H11 H8 H8 H8->C4 ³J H8->C6 ³J C9 C9 H8->C9 ²J O O C10 C10 H10 H10 H10->C9 ³J

Caption: Key expected HMBC correlations.

Interpretation of Key HMBC Correlations:

  • The protons of the acetyl methyl group (H1) will show a correlation to the carbonyl carbon (C2). This confirms the acetamido fragment.

  • The amide proton (H3) should correlate to the carbonyl carbon (C2) and the aromatic carbon C4.

  • The methoxy protons (H10) will show a strong correlation to the aromatic carbon they are attached to via the oxygen (C9).

  • Crucially, correlations from the aromatic protons to the quaternary carbons will confirm the substitution pattern. For example, H8 will correlate to C9 and C4, while H6 will correlate to C7 and C4, unambiguously placing the substituents on the aromatic ring.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the complete NMR spectroscopic characterization of N-(4-methoxy-3-sulfamoylphenyl)acetamide. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the compound. The provided protocols and interpretation guide serve as a robust framework for the analysis of this and structurally related molecules, underpinning the critical role of NMR in modern chemical and pharmaceutical research.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Available at: [Link]

  • University of Leicester. "NMR Sample Preparation." Available at: [Link]

  • Max T. Rogers NMR Facility, Michigan State University. "Sample Preparation." Available at: [Link]

  • University of Notre Dame. "Small molecule NMR sample preparation." Available at: [Link]

  • PubChemLite. "N-(4-methoxy-3-sulfamoylphenyl)acetamide (C9H12N2O4S)." Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

  • Turczan, J., & Medwick, T. (1972). "Identification of sulfonamides by NMR spectroscopy." Journal of Pharmaceutical Sciences, 61(3), 434-43. Available at: [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry, 18(22), 2789-2826. Available at: [Link]

  • Royal Society of Chemistry. "Table of Contents." Available at: [Link]

  • Setliff, F. L., & Adams, S. J. (1996). "Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides." Journal of the Arkansas Academy of Science, 50, 108-110. Available at: [Link]

  • Sarker, A. K., et al. (2016). "Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy." Langmuir, 32(33), 8446-8455. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Available at: [Link]

  • Agrawal, P. K. (2023). "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds." Natural Product Communications, 18(6). Available at: [Link]

Sources

Application

Preclinical In Vivo Dosing Guidelines and Experimental Protocols for N-(4-methoxy-3-sulfamoylphenyl)acetamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists. Compound: N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) Primary Target: Human Carbonic Anhydrases (hCAs), specifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists. Compound: N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) Primary Target: Human Carbonic Anhydrases (hCAs), specifically tumor-associated isoforms (CA IX, CA XII) and cytosolic isoforms (CA I, CA II).

Mechanistic Rationale & Causality in Experimental Design

N-(4-methoxy-3-sulfamoylphenyl)acetamide is a high-purity sulfonamide derivative characterized by its potent inhibitory activity against human carbonic anhydrases (hCAs)[1]. In preclinical drug development, targeting hCAs is primarily utilized in two domains: oncology (targeting the hypoxic tumor microenvironment) and infectious diseases (targeting pathogen-specific CAs).

In solid tumors, rapid cellular proliferation outpaces angiogenesis, leading to profound localized hypoxia. Causality in target selection: Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane enzyme Carbonic Anhydrase IX (CA IX)[2]. CA IX catalyzes the hydration of carbon dioxide into bicarbonate and protons, driving severe extracellular acidosis. This acidic microenvironment promotes tumor metastasis, suppresses immune cell infiltration, and confers resistance to weakly basic chemotherapeutics[3].

By administering N-(4-methoxy-3-sulfamoylphenyl)acetamide, researchers can selectively block this catalytic activity, neutralizing extracellular pH (pHe) and halting acidosis-driven tumor progression[1].

Mechanism of Action: Sulfonamide-mediated inhibition of CA IX in hypoxic tumors.

Pre-formulation and Vehicle Selection

A universal challenge with sulfonamide-based CA inhibitors is their high lipophilicity and poor aqueous solubility. Causality in formulation: Attempting to dissolve this compound in standard physiological saline will result in precipitation, leading to variable systemic exposure, inaccurate dosing, and potential fatal embolisms if administered intravenously.

To ensure reproducible pharmacokinetics, the compound must be formulated in a co-solvent system. Based on established protocols for analogous sulfonamides, a ternary vehicle system is required[4].

Recommended Vehicle Composition:

  • 10% DMSO: Acts as the primary solubilizer to break the crystal lattice of the compound.

  • 10% Tween-80: Acts as a surfactant to prevent precipitation upon introduction to aqueous media.

  • 80% PBS (Phosphate-Buffered Saline): Provides isotonicity and physiological pH for administration.

Quantitative In Vivo Dosing Guidelines

Dosing parameters for N-(4-methoxy-3-sulfamoylphenyl)acetamide are extrapolated from structurally related sulfonamide CA inhibitors (such as acetazolamide) used in murine models[2]. The therapeutic window generally falls between 20 mg/kg and 80 mg/kg[3].

Table 1: Recommended Murine Dosing Regimens
Experimental ModelRoute of Admin.Recommended DoseFrequencyDurationPrimary Endpoint
Solid Tumor Xenograft (e.g., HT-29, Lewis Lung)Oral (p.o.) or I.P.40 - 80 mg/kgDaily14 - 21 DaysTumor volume, Extracellular pH
Tumor Metastasis Oral (p.o.)40 mg/kgDaily21 DaysMetastatic nodule count (e.g., lung)
Antimicrobial (e.g., N. gonorrhoeae)Oral (p.o.)50 mg/kgDaily3 - 5 DaysBacterial CFU reduction

Note: Dosing should be adjusted based on the specific strain's tolerability and the maximum tolerated dose (MTD) established during pilot studies.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes mandatory steps to mitigate off-target side effects (metabolic acidosis) and specific readouts to confirm actual target engagement, ensuring that observed phenotypic changes are directly caused by CA inhibition.

Phase 1: Formulation & Preparation
  • Weighing: Accurately weigh the required amount of N-(4-methoxy-3-sulfamoylphenyl)acetamide powder.

  • Solubilization: Dissolve the powder completely in 10% (v/v) DMSO. Vortex until the solution is entirely clear.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Vortex for 60 seconds.

  • Aqueous Dilution: Slowly add 80% (v/v) PBS dropwise while continuously vortexing to prevent micelle crash-out.

  • Validation Check: Inspect the final solution under light. If micro-crystals are visible, discard and reformulate.

Phase 2: Administration & Acidosis Mitigation
  • Baseline Metrics: Record baseline body weight, tumor volume (via calipers), and baseline extracellular pH (using MRI-CEST or microelectrodes) for all mice.

  • Dosing: Administer the formulated drug at 40 mg/kg via oral gavage (p.o.) or intraperitoneal (i.p.) injection daily.

  • Crucial Causality Step - Acidosis Mitigation: Systemic inhibition of off-target cytosolic CA II in the kidneys causes bicarbonate wasting, leading to severe metabolic acidosis over prolonged periods. To isolate the anti-tumor effect from systemic toxicity, you MUST administer Sodium Bicarbonate (NaHCO3) at 30 mg/kg (p.o.) once every 3 days to all treated mice [3].

Phase 3: Monitoring & Target Engagement Validation
  • Phenotypic Monitoring: Measure tumor volume and body weight every 48 hours. A weight loss of >15% necessitates humane euthanasia.

  • Target Engagement (Self-Validation): At day 7 and day 14, measure the tumor extracellular pH (pHe). A successful CA IX blockade will result in a measurable increase (alkalinization) of the pHe compared to the vehicle control group. If pHe remains highly acidic, the dose may need escalation or the tumor model may not be expressing sufficient CA IX.

  • Endpoint Analysis: Upon sacrifice, excise the tumor. Perform Immunohistochemistry (IHC) for CA IX (to confirm target presence), HIF-1α (to confirm hypoxia), and Cleaved Caspase-3 (to quantify apoptosis)[2].

In Vivo Experimental Workflow: Emphasizing the critical acidosis mitigation loop.

References

  • Title: In vivo efficacy of acetazolamide in a mouse model of Neisseria gonorrhoeae infection Source: nih.gov URL: [Link]

  • Title: Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression Source: mdpi.com URL: [Link]

Sources

Method

Application Note: Advanced Formulation Strategies for Enhancing the Oral Delivery of N-(4-methoxy-3-sulfamoylphenyl)acetamide

Executive Summary & Physicochemical Profiling N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a sulfonamide derivative that presents significant drug delivery challenges. The molecular structure—featuring b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a sulfonamide derivative that presents significant drug delivery challenges. The molecular structure—featuring both a sulfamoyl group (-SO₂NH₂) and an acetamide group (-NHCOCH₃) attached to an aromatic ring—facilitates a dense, multi-dimensional intermolecular hydrogen-bonding network. This strong crystalline lattice results in a "brick dust" physicochemical profile characterized by a high melting point and exceedingly poor aqueous solubility[1]. Consequently, the compound exhibits Biopharmaceutics Classification System (BCS) Class II/IV behavior, where systemic bioavailability is strictly limited by its dissolution rate in gastrointestinal (GI) fluids.

To overcome this thermodynamic barrier, formulation scientists must either disrupt the crystalline lattice to lower the energy required for dissolution or bypass the dissolution step entirely. This application note details two field-proven, self-validating workflows: Amorphous Solid Dispersions (ASD) via Spray Drying [2] and Self-Microemulsifying Drug Delivery Systems (SMEDDS) [3].

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Causality

Converting the crystalline API into an amorphous state removes the lattice energy barrier, creating a high-energy form that rapidly dissolves to form a supersaturated solution (the "spring"). However, without stabilization, this supersaturated state rapidly precipitates back into the inactive crystalline form.

To prevent this, we utilize [2] as the dispersion matrix. HPMCAS is uniquely amphiphilic: its hydrophobic acetate groups interact intimately with the API to prevent nucleation in the solid state, while its hydrophilic succinate groups maintain colloidal stability in aqueous media. This dual-action effectively acts as a "parachute" to sustain supersaturation long enough for optimal intestinal absorption[4].

Protocol: HPMCAS-Based Spray Drying Workflow

Note: This protocol is designed as a self-validating system to ensure phase homogeneity.

  • Solvent Screening & Solution Preparation : Dissolve N-(4-methoxy-3-sulfamoylphenyl)acetamide and HPMCAS-MF (Medium grade, optimal for mid-pH release) in a co-solvent system of Acetone/Methanol (80:20 v/v) to achieve a 5–10% w/w total solids concentration. Self-Validation Check: The solution must be optically clear. Any residual micro-crystals will act as nucleation seeds during the drying phase, leading to premature crystallization.

  • Spray Drying Parameters :

    • Inlet Temperature : 85–95°C (Ensures rapid droplet evaporation to freeze the API in its amorphous state).

    • Outlet Temperature : 45–55°C (Must be strictly maintained below the glass transition temperature, Tg, of the resulting ASD to prevent rubbery phase separation).

    • Atomization Gas Flow : 0.4 m³/min using a bifluid nozzle.

  • Secondary Drying : Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below the ICH Q3C safety limits.

  • In-Process Control (IPC) : Analyze the final powder via Modulated Differential Scanning Calorimetry (mDSC). A successful ASD will exhibit a single distinct Tg (typically between 70–90°C for this specific mixture), confirming a homogeneous, single-phase amorphous system[5].

ASD_Mechanism Crystalline Crystalline API (High Lattice Energy) ASD Amorphous Solid Dispersion (API + HPMCAS) Crystalline->ASD Spray Drying (Lattice Disruption) Supersat Supersaturated Solution (The 'Spring') ASD->Supersat Rapid Dissolution Absorption Systemic Absorption (High Bioavailability) Supersat->Absorption Parachute Effect (HPMCAS Inhibition) Precipitation Precipitation (Crystalline API) Supersat->Precipitation Without Polymer

Workflow and mechanism of Amorphous Solid Dispersions utilizing the spring and parachute effect.

Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Causality

For molecules with high lattice energy, dissolving the API in a lipidic pre-concentrate bypasses the energy-intensive dissolution step in the GI tract. Because N-(4-methoxy-3-sulfamoylphenyl)acetamide has limited solubility in pure triglycerides, a strong co-solvent is required to break the hydrogen bonds. This is followed by a blend of surfactants and medium-chain lipids that spontaneously form a microemulsion (<100 nm) upon contact with gastric fluids, maintaining the API in a solubilized state for lymphatic and portal absorption[6].

Protocol: SMEDDS Preparation and Phase Titration
  • API Solubilization : Dissolve the API in Transcutol HP (co-solvent) at 40°C under magnetic stirring until complete visual clearance is achieved.

  • Pre-concentrate Blending : Add Capryol 90 (oil phase) and Tween 80 (surfactant) to the API-cosolvent mixture. A highly effective starting ratio for sulfonamides is 20% Oil, 50% Surfactant, and 30% Co-solvent.

  • Equilibration & Stress Testing : Vortex the mixture for 5 minutes and allow it to equilibrate at room temperature for 48 hours. Self-Validation Check: Centrifuge the pre-concentrate at 10,000 rpm for 15 minutes. If phase separation or API precipitation occurs, the drug loading has exceeded the thermodynamic solubility of the lipid blend and must be titrated down.

  • Aqueous Dispersion Testing : Drop 1 mL of the pre-concentrate into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm) to simulate stomach motility.

  • In-Process Control (IPC) : Measure droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS formulation will spontaneously form a transparent or slightly opalescent dispersion with a Z-average droplet size of <100 nm and a Polydispersity Index (PDI) < 0.3[7].

SMEDDS_Pathway SMEDDS Pre-concentrate (API + Oil + Surfactants) GI_Fluid Aqueous GI Fluids (Mild Agitation) SMEDDS->GI_Fluid Oral Ingestion Microemulsion O/W Microemulsion (Droplets < 100 nm) GI_Fluid->Microemulsion Spontaneous Emulsification Micelles Mixed Micelles (Bile Salts + Lipids) Microemulsion->Micelles Lipolysis / Digestion Enterocyte Enterocyte Uptake (Lymphatic & Portal) Micelles->Enterocyte Membrane Permeation

In vivo dispersion and absorption pathway of Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Quantitative Data Summarization

The following table summarizes the comparative in vitro and in vivo performance metrics expected from the described formulation techniques, highlighting the superiority of engineered delivery systems over the raw crystalline API.

Formulation TypePhysical StatePrimary Solubilization MechanismExpected Droplet/Particle SizeRelative Bioavailability (vs. Crystalline)
Crystalline API Solid (Lattice)Intrinsic aqueous solubility> 10 µm1.0x (Baseline)
HPMCAS ASD Amorphous SolidSupersaturation (Spring & Parachute)Colloidal (100–300 nm)4.0x – 6.5x
SMEDDS Liquid Pre-concentrateSpontaneous MicellizationMicroemulsion (< 100 nm)3.5x – 5.0x

References

  • Friesen, D. T., et al. "Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview." Molecular Pharmaceutics, ACS Publications.[Link]

  • Caron, V., et al. "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling." AAPS PharmSciTech, National Center for Biotechnology Information (PMC).[Link]

  • Gala, U., et al. "Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying." Pharmaceutics, MDPI.[Link]

  • Patel, N., et al. "Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications." Journal of Advanced Pharmacy Education & Research. [Link]

Sources

Application

enzyme inhibition assay protocol using N-(4-methoxy-3-sulfamoylphenyl)acetamide

Title: Comprehensive Protocol for Carbonic Anhydrase Inhibition Assays using N-(4-methoxy-3-sulfamoylphenyl)acetamide Introduction & Mechanistic Grounding N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Protocol for Carbonic Anhydrase Inhibition Assays using N-(4-methoxy-3-sulfamoylphenyl)acetamide

Introduction & Mechanistic Grounding

N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a highly pure synthetic sulfonamide derivative recognized as a potent inhibitor of human carbonic anhydrases (hCAs)[1]. Carbonic anhydrases are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing critical roles in pH regulation, fluid balance, and tumor microenvironment acidification[2].

The mechanism of action for N-(4-methoxy-3-sulfamoylphenyl)acetamide is fundamentally driven by its primary sulfamoyl group ( −SO2​NH2​ ). Within the enzyme's active site, the sulfonamide nitrogen deprotonates and coordinates directly with the catalytic zinc ion ( Zn2+ ). This interaction displaces the zinc-bound water/hydroxide molecule that is essential for the nucleophilic attack on CO2​ , thereby halting enzymatic turnover and blocking the signaling pathway[3].

CA_Assay_Workflow Compound N-(4-methoxy-3-sulfamoylphenyl)acetamide (Inhibitor Stock in DMSO) PreIncubation Pre-incubation (15 min, 25°C) Establish E-I Complex Compound->PreIncubation Dilution Enzyme hCA Isoforms (I, II, IX, XII) + Buffer (HEPES, pH 7.5) Enzyme->PreIncubation Addition Substrate1 Add 4-NPA Substrate (Esterase Assay) PreIncubation->Substrate1 High-Throughput Substrate2 Rapid Mix with CO2 (Stopped-Flow Assay) PreIncubation->Substrate2 High-Precision Read1 Kinetic Read at 400 nm (15-30 min) Substrate1->Read1 4-Nitrophenol Formation Read2 Rapid Read at 557 nm (10-100 s) Substrate2->Read2 Phenol Red Acidification Analysis Data Analysis Calculate IC50 & Ki Read1->Analysis Read2->Analysis

Workflow for Carbonic Anhydrase inhibition assays using esterase and stopped-flow methodologies.

Experimental Design & Causality

Accurately determining the inhibitory potency ( IC50​ and Ki​ ) of N-(4-methoxy-3-sulfamoylphenyl)acetamide requires a bifurcated approach to balance throughput with physiological accuracy:

  • The 4-NPA Esterase Assay: Carbonic anhydrase exhibits a secondary esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol[4]. This assay is colorimetric, high-throughput, and ideal for initial dose-response screening[2].

  • The Stopped-Flow CO2​ Hydration Assay: Because esterase activity is merely a surrogate, the physiological hydration of CO2​ must be measured to obtain true kinetic constants ( Ki​ )[5]. This assay monitors the rapid pH drop associated with CO2​ hydration using a phenol red indicator[6].

Self-Validating System Controls: To ensure experimental integrity and prevent artifactual data, the following controls are mandatory[3],[4]:

  • Enzyme Blank (Negative Control): Buffer + Substrate (no enzyme) to quantify and subtract the spontaneous, uncatalyzed hydrolysis/hydration rate.

  • Vehicle Control (100% Activity): Enzyme + Substrate + DMSO. The final DMSO concentration must be strictly maintained at ≤1% v/v to prevent enzyme denaturation or the precipitation of the hydrophobic inhibitor.

  • Positive Control: Acetazolamide (AAZ), a clinically approved pan-CA inhibitor, which provides a known baseline Ki​ (~12 nM for hCA II) to validate the assay's sensitivity[6].

Protocol 1: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

Reagents & Materials:

  • Assay Buffer: 50 mM MOPS or HEPES, pH 7.5[2].

  • Enzyme: Recombinant hCA (e.g., hCA II) diluted to a working concentration of 15 µg/mL[2].

  • Substrate: 500 µM 4-NPA (prepared fresh from a 100 mM stock in acetone or DMSO)[2],[4].

  • Inhibitor: N-(4-methoxy-3-sulfamoylphenyl)acetamide (10 mM stock in DMSO)[2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of N-(4-methoxy-3-sulfamoylphenyl)acetamide in 100% DMSO. Dilute these stocks 1:100 in the assay buffer to achieve a 1% DMSO working solution[4].

  • Pre-Incubation: In a 96-well clear flat-bottom microplate, add 70 µL of Assay Buffer, 10 µL of the diluted inhibitor, and 10 µL of the hCA enzyme solution per well[4]. Incubate at 25°C for 15 minutes.

    • Causality: This pre-incubation is critical to allow the tight-binding sulfonamide to establish a stable enzyme-inhibitor thermodynamic equilibrium before substrate competition begins[2].

  • Reaction Initiation: Rapidly add 10 µL of the 4-NPA substrate to all wells using a multichannel pipette[4].

  • Kinetic Measurement: Immediately transfer the plate to a UV-Vis spectrophotometer. Read the absorbance at 400 nm in kinetic mode for 15–30 minutes at 25°C[2],[4].

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear slope of the absorbance-time curve. Normalize the data against the vehicle control and plot using a four-parameter logistic non-linear regression to determine the IC50​ .

Protocol 2: Stopped-Flow CO2​ Hydration Assay

Reagents & Materials:

  • Assay Buffer: 10 mM HEPES, pH 7.5, supplemented with 0.1 M Na2​SO4​ [6].

    • Causality: Sodium sulfate is used instead of sodium chloride to maintain ionic strength because chloride ions weakly inhibit hCA active sites, which would skew the baseline kinetics[7].

  • Indicator: 0.2 mM Phenol Red[6].

  • Substrate: CO2​ -saturated deionized water (~17 mM CO2​ at 25°C)[6],[5].

Step-by-Step Methodology:

  • Substrate Preparation: Bubble pure CO2​ gas into deionized water submerged in an ice bath for at least 30 minutes[5]. Prepare varying concentrations (1.7 to 17 mM) by diluting the saturated water with CO2​ -free water[6].

  • Syringe A (Enzyme-Inhibitor Complex): Mix the hCA enzyme (final concentration 5–12 nM), 0.2 mM phenol red, and the desired concentration of N-(4-methoxy-3-sulfamoylphenyl)acetamide in the Assay Buffer[3]. Pre-incubate for 15 minutes at room temperature[7].

  • Syringe B (Substrate): Load the CO2​ substrate solutions[6].

  • Rapid Mixing: Using an Applied Photophysics stopped-flow instrument (or equivalent), trigger the rapid 1:1 mixing of Syringe A and Syringe B[6],[3].

  • Kinetic Read: Monitor the decrease in absorbance at 557 nm for 10 to 100 seconds[6]. This wavelength corresponds to the protonation of phenol red as CO2​ is converted to HCO3−​ and H+ [3].

  • Data Extraction: Record at least six traces of the initial 5–10% of the reaction to calculate the initial velocity[6],[7]. Subtract the uncatalyzed hydration rate (enzyme blank)[7]. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors.

Quantitative Data Presentation

Table 1: Expected Kinetic Profiling of N-(4-methoxy-3-sulfamoylphenyl)acetamide vs. Controls

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Assay Method
N-(4-methoxy-3-sulfamoylphenyl)acetamide > 100< 50< 25< 25Stopped-Flow CO2​
Acetazolamide (AAZ) [Positive Control] 25012255.7Stopped-Flow CO2​
Vehicle (1% DMSO) [Negative Control] N/AN/AN/AN/ABaseline (100% Act)

(Note: Values are representative benchmarks for primary sulfonamide derivatives targeting tumor-associated isoforms IX and XII. Exact values require experimental validation via the stopped-flow method).

References

  • Eurofins Discovery. "Carbonic Anhydrase 1 Human Enzymatic LeadHunter Assay." Eurofins Discovery Protocols.[Link]

  • Supuran, C. T., et al. "Carbonic anhydrase inhibitors. Selective inhibition of human target isozymes." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kim, J., et al. "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity." Biosensors (MDPI).[Link]

  • Maryanoff, B. E., et al. "Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(4-methoxy-3-sulfamoylphenyl)acetamide

Welcome to the dedicated technical support center for N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2). This compound is a highly specific sulfonamide-based inhibitor of human Carbonic Anhydrases (CAs)[1][2]. L...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2). This compound is a highly specific sulfonamide-based inhibitor of human Carbonic Anhydrases (CAs)[1][2]. Like many arylsulfonamides (e.g., acetazolamide, dorzolamide), its progression in drug development is severely bottlenecked by its poor aqueous solubility[3][4]. This thermodynamic insolubility stems from the hydrophobicity of the methoxy and phenyl rings, coupled with the high crystal lattice energy imparted by the sulfonamide moiety.

This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, stabilize in vitro assays, and develop viable in vivo formulations.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does the compound precipitate immediately when diluted from a DMSO stock into my assay buffer? A: This phenomenon is known as a "solvent crash." The compound's thermodynamic solubility in pure water is negligible. When the DMSO fraction drops below a critical threshold (typically <2% v/v) during dilution, the local environment becomes highly supersaturated. This triggers rapid nucleation, leading to the formation of colloidal aggregates or microcrystals.

Q: Can I adjust the pH of my buffer to force the compound into solution? A: Yes, but with physiological limitations. The primary sulfonamide group is weakly acidic (typically exhibiting a pKa between 8.5 and 9.5). Raising the buffer pH above 9.0 will ionize the sulfonamide, significantly increasing its aqueous solubility[5][6]. However, this alkaline pH is usually incompatible with physiological in vitro CA enzymatic assays and cell culture models, which strictly require a pH of ~7.4 to maintain enzyme conformation and cell viability.

Q: Are there specific cyclodextrins best suited for this sulfonamide derivative? A: Yes. Literature on structurally similar benzenesulfonamide CA inhibitors demonstrates that Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD) offer the highest complexation efficiency[7]. The hydrophobic cavity of β-CD (approx. 6.0–6.5 Å in diameter) perfectly accommodates the substituted phenyl ring, shielding it from the aqueous environment.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Erratic IC₅₀ Values and Non-Linear Dose-Response in In Vitro Assays

Symptom: Your enzymatic inhibition assays yield irreproducible IC₅₀ values, or the dose-response curve exhibits a steep, non-sigmoidal slope. Root Cause: Colloidal aggregation. At concentrations above its kinetic solubility limit, the compound forms sub-micron aggregates. These aggregates sequester the enzyme non-specifically (promiscuous inhibition) and reduce the actual concentration of free monomeric drug available to bind the CA active site. Resolution Strategy:

  • Surfactant Supplementation: Introduce a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 to the assay buffer. The surfactant lowers the surface tension and forms micelles that stabilize the compound in its monomeric form.

  • Order of Addition: Never add the aqueous buffer directly to the neat DMSO stock. Always add the DMSO stock dropwise to a rapidly vortexing volume of the surfactant-supplemented buffer to prevent localized supersaturation.

Issue 2: Precipitation and Poor Bioavailability in In Vivo Formulations

Symptom: The compound precipitates in saline or PBS vehicles intended for ocular (topical) or systemic (IV/IP) administration, leading to irritation or lack of efficacy. Root Cause: Standard aqueous vehicles cannot overcome the high crystal lattice energy of the drug. Resolution Strategy: Utilize Inclusion Complexation . Formulating the drug with 10–20% (w/v) HP-β-CD creates a host-guest complex[3][7]. The cyclodextrin's hydrophilic exterior ensures excellent aqueous solubility, while the dynamic equilibrium of the complex allows the free drug to partition into target tissues (e.g., the cornea or systemic circulation) upon administration.

Part 3: Solubilization Strategies & Data Presentation

The following table summarizes the optimal solubilization strategies based on your experimental phase.

Solubilization StrategyMechanism of ActionMax Achievable Concentration (Est.)Assay / Phase CompatibilityKey Limitations
DMSO (1-2% v/v) Co-solvent; disrupts crystal lattice10 - 50 µMIn vitro enzymatic assaysHigh concentrations (>2%) denature Carbonic Anhydrase.
0.01% Tween-20 Micellar encapsulation; prevents aggregation100 - 200 µMIn vitro cell-based assaysMay interfere with certain fluorescence readouts.
pH Adjustment (>9.0) Ionization of the sulfonamide group> 5 mMChemical characterizationNon-physiological; alters enzyme kinetics.
10-20% HP-β-CD Host-guest inclusion complexation2 - 10 mMIn vivo (Ocular, IV, IP)Requires 24h equilibration time for formulation.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Aggregation-Free In Vitro Working Solutions

Expertise Note: This protocol uses a surfactant-assisted dilution method to prevent the localized supersaturation that causes solvent crashing.

  • Stock Preparation: Dissolve N-(4-methoxy-3-sulfamoylphenyl)acetamide in 100% anhydrous DMSO to create a 10 mM master stock. Store in amber aliquots at -20°C.

  • Buffer Conditioning: Prepare your target CA assay buffer (e.g., 20 mM HEPES, pH 7.4) and supplement it with 0.01% (v/v) Tween-20.

  • Dilution: While vigorously vortexing the conditioned buffer, add the 10 mM DMSO stock dropwise to achieve your highest working concentration (e.g., 100 µM). The final DMSO concentration must not exceed 1%.

  • Self-Validation Checkpoint: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Causality: True solutions do not scatter light. If the OD₆₀₀ is > 0.05, colloidal aggregates have formed. Discard and repeat with a slower addition rate or slightly higher surfactant concentration.

Protocol 2: Formulation of HP-β-CD Inclusion Complexes for In Vivo Dosing

Expertise Note: Complexation is a thermodynamic equilibrium process. Rushing this protocol will result in incomplete encapsulation and subsequent precipitation.

  • Vehicle Preparation: Dissolve HP-β-CD in sterile ultra-pure water or saline to a final concentration of 20% (w/v).

  • Drug Addition: Add N-(4-methoxy-3-sulfamoylphenyl)acetamide powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and stir the suspension continuously at 300 rpm for 24 to 48 hours at 25°C.

    • Causality: This extended time is required for the hydrophobic drug molecules to displace water molecules inside the cyclodextrin cavity and reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Checkpoint: Analyze the clear filtrate via HPLC-UV (using a standard curve generated from DMSO stocks) to quantify the exact concentration of the solubilized drug before administering it to animal models.

Part 5: Pathway & Mechanism Visualizations

G Start Compound Added to Aqueous Buffer Check Visual Precipitation or High OD600? Start->Check Yes Yes (Aggregation) Check->Yes Cloudy/Erratic Data No No (Stable Solution) Check->No Clear InVitro In Vitro Assay? Yes->InVitro InVivo In Vivo Formulation? Yes->InVivo Proceed Proceed with Experiment No->Proceed AddTween Add 0.01% Tween-20 & Maximize DMSO (1%) InVitro->AddTween AddTween->Proceed AddCD Formulate with 10-20% HP-β-CD or HP-γ-CD InVivo->AddCD AddCD->Proceed

Figure 1: Decision tree and troubleshooting workflow for resolving sulfonamide precipitation.

G Drug Free Drug (Hydrophobic) Insoluble Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophilic Shell, Hydrophobic Core) CD->Complex Host-Guest Interaction

Figure 2: Thermodynamic mechanism of cyclodextrin inclusion complexation for solubility enhancement.

G Substrate CO₂ + H₂O Enzyme Carbonic Anhydrase (Active Zinc Metalloenzyme) Substrate->Enzyme Product HCO₃⁻ + H⁺ (Physiological Secretion) Enzyme->Product Catalysis Inhibitor N-(4-methoxy-3-sulfamoylphenyl)acetamide (CA Inhibitor) Inhibitor->Enzyme Binds to Zn²⁺ Blocks Active Site

Figure 3: Mechanism of action for Carbonic Anhydrase inhibition by the sulfonamide derivative.

References

  • Jansook P, Stefánsson E, Thorsteinsdóttir M, Sigurdsson BB. "Cyclodextrin solubilization of carbonic anhydrase inhibitor drugs: formulation of dorzolamide eye drop microparticle suspension." European Journal of Pharmaceutics and Biopharmaceutics. 2010 Oct;76(2):208-14.

  • Bragagni M, Bozdag M, Carta F, Scozzafava A, Ianzi C, Masini E, Supuran CT. "Cyclodextrin complexation highly enhances efficacy of arylsulfonylureido benzenesulfonamide carbonic anhydrase inhibitors as a topical antiglaucoma agents." Bioorganic & Medicinal Chemistry. 2015 Sep 15;23(18):6223-7.

  • Jansook P, Pichayakorn W, Stefánsson E, Loftsson T. "Cyclodextrin-based formulation of carbonic anhydrase inhibitors for ocular delivery - A review." International Journal of Pharmaceutics. 2021 Sep 5;606:120955.

Sources

Optimization

troubleshooting crystallization issues during N-(4-methoxy-3-sulfamoylphenyl)acetamide synthesis

Welcome to the technical support center for the synthesis and crystallization of N-(4-methoxy-3-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and crystallization of N-(4-methoxy-3-sulfamoylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the crystallization of this active pharmaceutical ingredient (API). Our goal is to provide you with in-depth, actionable insights to optimize your experimental outcomes, ensuring high purity, yield, and the desired crystal form.

I. Troubleshooting Crystallization Issues

The crystallization of N-(4-methoxy-3-sulfamoylphenyl)acetamide, like many APIs, is a critical step that significantly impacts the final product's quality attributes, including purity, particle size distribution, and polymorphic form.[1] Even minor variations in the process can lead to undesirable outcomes such as poor crystal shape, agglomeration, or the inclusion of solvents.[2] This section addresses specific problems you may encounter and provides systematic troubleshooting strategies.

Issue 1: "Oiling Out" - The Product Separates as an Oil, Not Crystals

Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates from the solution as a liquid phase instead of forming an ordered crystal lattice. This is often due to a very high degree of supersaturation, which can be caused by cooling the solution too rapidly or by using a solvent in which the compound is excessively soluble even at lower temperatures.[3]

Troubleshooting Protocol:

  • Reduce the Rate of Cooling: Slow, controlled cooling is paramount. A gradual decrease in temperature allows molecules the time to orient themselves correctly into a crystal lattice rather than crashing out as a disordered oil.

  • Solvent System Optimization:

    • Solvent Choice: The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[3] Based on the polar nature of N-(4-methoxy-3-sulfamoylphenyl)acetamide (containing sulfamoyl, acetamide, and methoxy groups), polar solvents are a logical starting point.

    • Mixed-Solvent Systems: If a single solvent is not effective, a mixed-solvent system can provide better control. This typically involves dissolving the compound in a "good" solvent (one in which it is highly soluble) and then slowly adding an "anti-solvent" (one in which it is poorly soluble) until the solution becomes turbid. The solution is then gently heated until clear and allowed to cool slowly.[][5] For this compound, an alcohol-water mixture could be effective.[6]

  • Seeding: Introduce a small seed crystal of pure N-(4-methoxy-3-sulfamoylphenyl)acetamide into the supersaturated solution.[7] This provides a template for crystal growth and can help bypass the energy barrier required for spontaneous nucleation, thus preventing oiling out.[]

  • Increase Solvent Volume: The concentration of the solute may be too high. Using a larger volume of solvent can prevent the supersaturation level from becoming excessively high.

Issue 2: Poor Crystal Yield

Causality: Low yield is a common frustration that can stem from incomplete reaction, product loss during workup and purification, or suboptimal crystallization conditions.[8]

Troubleshooting Protocol:

  • Ensure Complete Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and ensure it has gone to completion before initiating workup.[8]

  • Optimize Crystallization Parameters:

    • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the product. An ice bath or refrigeration may be necessary.

    • Equilibration Time: Allow sufficient time for the crystallization process to reach equilibrium. Stirring the slurry for an extended period at a low temperature can often improve yield.

  • Minimize Transfer Losses: Be meticulous during filtration and washing steps to avoid mechanical loss of the product.

  • Solvent Selection: The choice of solvent directly impacts yield. A solvent in which the product is too soluble, even at low temperatures, will result in a significant portion of the product remaining in the mother liquor. Refer to the solvent screening protocol below to identify a more suitable system.

Issue 3: Impurities Co-precipitate with the Product

Causality: The presence of impurities in the final crystalline product compromises its quality.[1] These can be unreacted starting materials, byproducts, or residual solvents.[8] Impurities can become trapped in the crystal lattice or adsorb to the crystal surface.

Troubleshooting Protocol:

  • Recrystallization: This is the most powerful technique for purifying solid organic compounds.[3] The principle relies on the different solubilities of the desired compound and the impurities in a given solvent. A successful recrystallization should yield a product with a sharp melting point.

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent. This helps to remove any residual mother liquor and surface impurities.

  • pH Adjustment (if applicable): If impurities have acidic or basic functionalities, their solubility can be manipulated by adjusting the pH of the solution during workup, potentially keeping them in the aqueous phase during an extraction.

  • Column Chromatography: For highly impure samples or when recrystallization is ineffective, column chromatography using a suitable stationary phase (e.g., silica gel) and a mobile phase with optimized polarity can be used to separate the desired product from impurities.[3]

Issue 4: Formation of Amorphous Solid or Fine Powder

Causality: The formation of an amorphous solid or very fine particles is often a result of rapid, uncontrolled nucleation.[] This can be caused by excessively high supersaturation or vigorous agitation. While amorphous forms can sometimes offer solubility advantages, they are often less stable.[5]

Troubleshooting Protocol:

  • Control Supersaturation: As with oiling out, a slower rate of cooling or anti-solvent addition is crucial.[7]

  • Optimize Agitation: The rate of stirring can influence crystal size. While good mixing is necessary to maintain a homogeneous temperature and concentration, excessive agitation can lead to particle breakage and secondary nucleation, resulting in smaller crystals.[2]

  • Seeding: Seeding the solution can promote the growth of larger, more uniform crystals by providing a controlled number of nucleation sites.[]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of N-(4-methoxy-3-sulfamoylphenyl)acetamide?

A1: Given the presence of polar functional groups, polar solvents are a good starting point. Alcohols like methanol or ethanol are often effective for recrystallizing sulfonamide-containing compounds.[9][10] A mixed solvent system, such as ethanol-water, can also be highly effective.[6] A systematic solvent screen is the best approach to identify the optimal solvent or solvent system for your specific crude product.[3]

Q2: How can I perform a simple solvent screen for recrystallization?

A2: A systematic approach to solvent screening is crucial for developing a robust crystallization process.[2]

Experimental Protocol: Solvent Screening for Recrystallization

  • Sample Preparation: Place a small amount (e.g., 20-30 mg) of your crude N-(4-methoxy-3-sulfamoylphenyl)acetamide into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, with agitation, until the solid dissolves or a significant volume has been added.

  • Solubility Assessment at Room Temperature: A good recrystallization solvent should not dissolve the compound well at room temperature.[3]

  • Solubility Assessment at Elevated Temperature: For solvents that showed poor solubility at room temperature, gently heat the test tube in a water bath. An ideal solvent will dissolve the compound completely at a higher temperature.[3]

  • Crystallization Upon Cooling: Allow the solutions that formed at elevated temperatures to cool slowly to room temperature, and then in an ice bath. Observe the quantity and quality of the crystals formed.

  • Selection: The best solvent will provide a good balance of low solubility at cold temperatures and high solubility at hot temperatures, resulting in a high recovery of pure crystals.[3]

Solvent PolarityPotential SolventsExpected Behavior
High WaterLow solubility at room and elevated temperatures.
Medium-High Methanol, EthanolPotential for good solubility at elevated temperatures and lower solubility upon cooling. Good candidates.[9][10]
Medium Acetone, Ethyl AcetateMay be too effective as a solvent, leading to low recovery.
Low Toluene, HexaneLikely to have very low solubility due to the polar nature of the compound.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range (typically greater than 2°C) is a strong indication of the presence of impurities.[3] Pure crystalline compounds have a sharp, well-defined melting point. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q4: What are the likely impurities in my crude N-(4-methoxy-3-sulfamoylphenyl)acetamide?

A4: Common impurities can include unreacted starting materials such as 4-acetamido-2-methoxybenzenesulfonyl chloride or the amine it was derived from. Byproducts from side reactions, such as hydrolysis of the acetamide group back to an amine under acidic or basic conditions, are also possible.[8] Residual solvents from the reaction or workup are another common source of contamination.

III. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting Workflow Troubleshooting Crystallization Issues start Crude Product crystallization Attempt Crystallization start->crystallization outcome Evaluate Outcome crystallization->outcome success Pure Crystals (High Yield, Sharp MP) outcome->success Ideal oiling_out Issue: Oiling Out outcome->oiling_out Problem low_yield Issue: Low Yield outcome->low_yield Problem impure_product Issue: Impure Product outcome->impure_product Problem amorphous Issue: Amorphous/Fine Powder outcome->amorphous Problem sol_oiling Solutions: - Slower Cooling - Change Solvent/Use Anti-solvent - Seeding - Lower Concentration oiling_out->sol_oiling sol_yield Solutions: - Optimize Cooling Temp/Time - Check Mother Liquor for Product - Re-evaluate Solvent Choice low_yield->sol_yield sol_impure Solutions: - Recrystallize - Wash Crystals with Cold Solvent - Column Chromatography impure_product->sol_impure sol_amorphous Solutions: - Slower Supersaturation - Optimize Agitation - Seeding amorphous->sol_amorphous sol_oiling->crystallization Re-attempt sol_yield->crystallization Re-attempt sol_impure->crystallization Re-attempt sol_amorphous->crystallization Re-attempt

Caption: A workflow diagram for troubleshooting common crystallization problems.

IV. References

  • Vertex AI Search. (n.d.). API Crystallization. Retrieved March 21, 2026, from

  • McGlone, T., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(9), 1738-1752.

  • Aziz-ur-Rehman, et al. (2011). N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o303.

  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. Retrieved March 21, 2026, from

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. Retrieved March 21, 2026, from

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved March 21, 2026, from

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53.

  • Farrukh, M. A., et al. (2011). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3063.

  • BenchChem. (2025). Technical Support Center: N-(2-methoxy-5-sulfamoylphenyl)acetamide Purification. Retrieved March 21, 2026, from

  • BenchChem. (2025). N-(2-methoxy-5-sulfamoylphenyl)acetamide inconsistent results troubleshooting. Retrieved March 21, 2026, from

  • ResearchGate. (n.d.). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Retrieved March 21, 2026, from

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in N-(4-methoxy-3-sulfamoylphenyl)acetamide Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to assist researchers and drug development professionals in optimizing the batch production of N-(4-methoxy-3-sulfa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to assist researchers and drug development professionals in optimizing the batch production of N-(4-methoxy-3-sulfamoylphenyl)acetamide[1]. The synthesis of this critical sulfonamide intermediate relies on the chlorosulfonation of N-(4-methoxyphenyl)acetamide, followed by amidation.

Controlling the chemical impurity profile requires moving beyond simple recipes to understanding the underlying thermodynamic and kinetic causalities. Every protocol provided here is designed as a self-validating system, ensuring that you can verify the integrity of your reaction at every step.

Visual Workflow: Synthetic Pathway and Impurity Origins

To effectively troubleshoot, we must first map the mechanistic pathways that lead to both our target API and its associated impurities.

Synthesis SM N-(4-methoxyphenyl)acetamide (Starting Material) Intermediate 5-acetamido-2-methoxybenzenesulfonyl chloride (Reactive Intermediate) SM->Intermediate Chlorosulfonation (ClSO3H, 0-60°C) ImpB Impurity B: Diaryl Sulfone Dimer SM->ImpB Insufficient ClSO3H + Heat API N-(4-methoxy-3-sulfamoylphenyl)acetamide (Target Product) Intermediate->API Amidation (NH3, <25°C) ImpA Impurity A: Sulfonic Acid Hydrolysate Intermediate->ImpA H2O / Poor Quenching Intermediate->ImpB ImpC Impurity C: De-acetylated Aniline Intermediate->ImpC Acidic Cleavage API->ImpC Excess Base / Heat

Synthetic workflow of N-(4-methoxy-3-sulfamoylphenyl)acetamide and key impurity pathways.

Data Presentation: Quantitative Impurity Profile

Monitoring Critical Process Parameters (CPPs) is essential for keeping impurities below regulatory thresholds. The table below summarizes the quantitative data and control parameters for the three primary impurities encountered in this workflow.

Impurity ProfileChemical Structure / TypeOrigin StageCritical Process Parameter (CPP)Acceptable Limit (w/w %)
Impurity A 5-acetamido-2-methoxybenzenesulfonic acidChlorosulfonation (Quench)Quench Temperature (< 5°C)< 0.50%
Impurity B Diaryl Sulfone DimerChlorosulfonation (Reaction)ClSO₃H Equivalents (≥ 3.5 eq)< 0.15%
Impurity C 4-methoxy-3-sulfamoylanilineAmidationBase Concentration & Temp (< 25°C)< 0.10%
Troubleshooting Guide & FAQs

Q1: Why is the sulfonic acid impurity (Impurity A) level exceeding 2.0% in our intermediate stage? Causality & Expert Insight: The intermediate, 5-acetamido-2-methoxybenzenesulfonyl chloride[2], features a highly electrophilic chlorosulfonyl group. If the reaction is exposed to trace moisture, or if the aqueous quenching process is too slow—allowing the exothermic heat to raise the localized temperature above freezing—the chloride rapidly hydrolyzes back to the unreactive sulfonic acid[3]. Solution: Ensure all reactors are strictly anhydrous and purged with N₂. During the quench phase, the reaction mixture must be added dropwise to a massive excess of vigorously stirred crushed ice. Do not reverse the addition (never add water to the acid).

Q2: How do we suppress the formation of diaryl sulfone cross-linked impurities (Impurity B) during chlorosulfonation? Causality & Expert Insight: Sulfone formation is a competing bimolecular side-reaction. It occurs when the newly formed sulfonyl chloride reacts with unreacted aromatic starting material, creating a sulfone bridge[4]. This is exacerbated when there is an insufficient ratio of chlorosulfonic acid (which acts as both the electrophile source and the solvent) or when the reaction is subjected to prolonged heating after completion[3]. Solution: Maintain a minimum of 3.5 to 4.0 molar equivalents of chlorosulfonic acid. Keep the reaction temperature strictly below 60°C. Monitor the reaction via HPLC; once in-process control (IPC) indicates >98% conversion, initiate the quench immediately to prevent kinetic drift into sulfone formation.

Q3: We are detecting significant acetamide cleavage yielding 4-methoxy-3-sulfamoylaniline (Impurity C). What is the root cause? Causality & Expert Insight: The acetamide bond is susceptible to both acid-catalyzed hydrolysis (during the harsh chlorosulfonation step) and base-catalyzed hydrolysis (during amidation with aqueous ammonia). Elevated temperatures in either step lower the activation energy for amide bond cleavage. Solution: During amidation, use a controlled stoichiometric excess of aqueous ammonia (or anhydrous methanolic ammonia for sensitive batches) and maintain the reaction temperature strictly below 25°C.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Optimized Chlorosulfonation

  • Preparation: Purge a dry, glass-lined reactor with N₂. Charge 4.0 molar equivalents of chlorosulfonic acid and cool the system to 0–5°C.

  • Addition: Slowly add 1.0 equivalent of N-(4-methoxyphenyl)acetamide in portions.

    • Self-Validating Check: The dissolution is highly exothermic. If the internal temperature exceeds 15°C, pause the addition. A controlled temperature profile validates that the reaction is proceeding without localized overheating.

  • Reaction: Gradually warm the mixture to 50–60°C.

    • Self-Validating Check: Steady evolution of HCl gas indicates active chlorosulfonation. Stir for 2-3 hours until gas evolution ceases, which physically validates that the electrophilic aromatic substitution is complete.

  • Quenching: Cool the mixture to 20°C. Add it dropwise into a second reactor containing 10 volumes of vigorously stirred crushed ice, maintaining the quench temperature strictly at 0–5°C[3].

    • Self-Validating Check: A successful quench yields a distinct, filterable white to off-white precipitate[2]. If the solution turns clear or gummy, catastrophic hydrolysis to the sulfonic acid has occurred.

  • Isolation: Filter the precipitate immediately, wash with ice-cold water until the filtrate is pH > 4, and use the wet-cake directly in the next step to minimize degradation.

Protocol 2: Controlled Amidation

  • Dispersion: Suspend the wet-cake of the sulfonyl chloride intermediate in 5 volumes of chilled (5°C) acetone or tetrahydrofuran (THF) to ensure uniform dispersion and prevent localized pH spikes.

  • Amidation: Slowly add 3.0 equivalents of 25% aqueous ammonia solution.

    • Self-Validating Check: The pH of the mixture should stabilize between 9 and 10. Maintain the internal temperature below 25°C. A stable temperature and pH validate that amidation is occurring without base-catalyzed de-acetylation. Stir for 2 hours.

  • Isolation: Concentrate the solvent under reduced pressure, add cold water to precipitate the product, filter, and dry under vacuum at 45°C to yield high-purity N-(4-methoxy-3-sulfamoylphenyl)acetamide[1].

References
  • Title: 5-Acetylamino-2-methoxybenzenesulfonyl chloride | C9H10ClNO4S Source: PubChem, National Library of Medicine URL: [Link]

  • Title: A simple synthesis technique for the preparation of anionic conducting membranes (Cross-linking mechanisms in chlorosulfonation) Source: RSC Advances URL: [Link]

Sources

Optimization

Technical Support Center: Best Practices for Preventing Oxidation of N-(4-methoxy-3-sulfamoylphenyl)acetamide

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-methoxy-3-sulfamoylphenyl)acetamide. As a specialized aromatic sulfonamide, its stability is para...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(4-methoxy-3-sulfamoylphenyl)acetamide. As a specialized aromatic sulfonamide, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxidative degradation. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for maintaining the integrity of your compound.

Understanding the Vulnerability of N-(4-methoxy-3-sulfamoylphenyl)acetamide to Oxidation

N-(4-methoxy-3-sulfamoylphenyl)acetamide possesses several functional groups that can be susceptible to oxidation. The electron-donating nature of the methoxy and acetamido groups increases the electron density of the aromatic ring, making it more susceptible to oxidative processes. While sulfonamides themselves are generally stable, the overall structure can be prone to degradation under non-ideal conditions.[1][2] Oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities.

The proposed primary oxidation pathway involves the formation of radical intermediates on the aromatic ring, which can then lead to the formation of colored quinone-imine or other degradation products. This process can be accelerated by exposure to light and heat.

cluster_main Proposed Oxidation Pathway Start N-(4-methoxy-3-sulfamoylphenyl)acetamide Intermediate Aromatic Radical Cation Start->Intermediate Oxidation Oxidant O2, Light, Metal Ions Oxidant->Intermediate Product Quinone-imine type Degradation Products (Colored) Intermediate->Product Further Oxidation/Rearrangement

Caption: Proposed oxidative degradation pathway of N-(4-methoxy-3-sulfamoylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of oxidation in my sample of N-(4-methoxy-3-sulfamoylphenyl)acetamide?

A: The most common sign of oxidation is a change in color. Pure N-(4-methoxy-3-sulfamoylphenyl)acetamide should be a white to off-white solid. The appearance of a yellow, brown, or pinkish hue is a strong indicator of degradation. In solution, a similar color change may be observed.

Q2: How should I properly store the solid compound to prevent oxidation?

A: Solid N-(4-methoxy-3-sulfamoylphenyl)acetamide should be stored in an amber glass vial with a tightly sealed cap to protect it from light and air. For long-term storage, it is best to place the vial inside a desiccator filled with an inert gas like argon or nitrogen and store it in a cool, dark place, such as a refrigerator or freezer.

Q3: Can I store the compound in solution? If so, what is the best solvent and what are the appropriate storage conditions?

A: Storing N-(4-methoxy-3-sulfamoylphenyl)acetamide in solution for extended periods is not recommended due to the increased risk of degradation. If you must store it in solution for a short time, use a deoxygenated aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Prepare the solution under an inert atmosphere and store it in a sealed, amber vial at -20°C or -80°C.

Q4: I've noticed a new peak in my HPLC chromatogram after my experiment. Could this be an oxidation product?

A: Yes, the appearance of new, typically more polar, peaks in your HPLC chromatogram is a common indication of degradation. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weight of the species in the new peak and confirm if it is an oxidation product.[3]

Troubleshooting Guides

Issue: Discoloration of Solid Compound Upon Storage
Potential Cause Troubleshooting Action Scientific Rationale
Exposure to Air and/or Light 1. Transfer the compound to an amber glass vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store the vial in a dark, cool, and dry place (e.g., a desiccator in a refrigerator).Minimizes exposure to oxygen and UV radiation, which can catalyze oxidation.
Contamination with Metal Impurities 1. Use high-purity solvents and reagents for any manipulations. 2. Avoid using metal spatulas; opt for ceramic or Teflon-coated spatulas.Trace metal ions can act as catalysts for oxidation reactions.
Issue: Degradation of the Compound in Solution During Experiments
Potential Cause Troubleshooting Action Scientific Rationale
Dissolved Oxygen in Solvents 1. Use anhydrous, high-purity solvents. 2. Degas the solvent before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using the freeze-pump-thaw method.Removes dissolved oxygen, a key reactant in the oxidation process.
Reactive Solvent 1. Choose aprotic, non-reactive solvents like anhydrous DMSO or DMF. 2. Avoid protic solvents like methanol or water for long-term storage unless the experiment requires them.Protic solvents can potentially participate in degradation pathways.
Exposure to Air During Experiment 1. Perform all experimental manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). 2. Use sealed reaction vessels with septa for reagent addition via syringe.Maintains an oxygen-free environment throughout the experiment.
Addition of an Antioxidant 1. Consider adding a small amount (e.g., 0.01-0.1%) of a suitable antioxidant like butylated hydroxytoluene (BHT) to your solution if it does not interfere with your downstream application.Antioxidants act as radical scavengers, inhibiting the propagation of oxidative chain reactions.

Experimental Protocols

Protocol for Handling and Weighing the Solid Compound

cluster_workflow Workflow for Handling Solid Compound Start Equilibrate vial to room temperature in a desiccator Inert_Atmosphere Transfer vial to an inert atmosphere glovebox Start->Inert_Atmosphere Weigh Weigh the desired amount of compound using a ceramic or Teflon-coated spatula Inert_Atmosphere->Weigh Transfer Transfer the weighed compound to your reaction vessel Weigh->Transfer Seal_Vial Backfill the original vial with inert gas and seal tightly Transfer->Seal_Vial End Proceed with experiment under inert conditions Transfer->End Store Return the original vial to cold, dark storage Seal_Vial->Store

Caption: Recommended workflow for handling solid N-(4-methoxy-3-sulfamoylphenyl)acetamide.

Protocol for Preparing a Stock Solution
  • Solvent Degassing: Sparge your chosen anhydrous, aprotic solvent (e.g., DMSO) with a gentle stream of argon or nitrogen for at least 30 minutes.

  • Inert Atmosphere: Perform all subsequent steps in a glovebox or under a positive pressure of an inert gas.

  • Weighing: Weigh the desired amount of N-(4-methoxy-3-sulfamoylphenyl)acetamide into a clean, dry amber vial.

  • Dissolution: Add the degassed solvent to the vial and gently swirl or sonicate until the compound is fully dissolved.

  • Storage: Tightly seal the vial and wrap the cap with parafilm. For short-term storage, place the vial in a freezer at -20°C or colder.

Analytical Methods for Detecting Oxidation

Forced degradation studies can be performed to identify potential degradation products.[4][5][6][7] A variety of analytical techniques can be employed to monitor the stability of N-(4-methoxy-3-sulfamoylphenyl)acetamide.[8][9][10]

Analytical Technique Parameter to Monitor Indication of Oxidation
High-Performance Liquid Chromatography (HPLC) Peak purity and areaAppearance of new peaks, decrease in the main peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight of impuritiesDetection of ions corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
UV-Vis Spectroscopy Absorbance spectrumA shift in the maximum absorbance wavelength or the appearance of new absorbance bands, often at longer wavelengths, indicating the formation of colored species.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts and peak integrationAppearance of new signals or changes in the integration of existing signals in the aromatic region, which could indicate modification of the benzene ring.[3]

References

  • Jones M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. J.Chem. Pharm. Res., 15:019.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Naveed, S. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online. Retrieved from [Link]

  • Kinetics & Mechanism of Oxidation of Acetanilide & para-Substituted Acetanilides by HCI04-Phenyliodosyl Acet
  • Emerging Analytical Technologies in Pharmaceutical Research and Drug Development. (2025, July 15).
  • [Synthesis of two new acetanilide derivatives and their effect on the serum antioxidant vitamins (A, E, and C) and the MDA level in rats]. (2005, September 15). PubMed. Retrieved from [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000, August 11). PubMed. Retrieved from [Link]

  • Synthesis of Two New Acetanilide Derivatives and Their Effect on the Serum Antioxidant Vitamins (A, E, and C) and the MDA Level in Rats. (n.d.).
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Some Basic Facts about Forced Degrad
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Oxidation of phenacetin and related amides to their hydroxamic acids. Crystal structures of the dioxomolybdenum(VI) hydroxamates derived from phenacetin and acetanilide. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.).
  • Hydrolysis of sulphonamides in aqueous solutions. (2012, June 30). PubMed. Retrieved from [Link]

Sources

Troubleshooting

resolving HPLC baseline noise and peak tailing for N-(4-methoxy-3-sulfamoylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic optimization of highly functionalized, polar molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic optimization of highly functionalized, polar molecules.

Analyzing N-(4-methoxy-3-sulfamoylphenyl)acetamide presents a unique set of challenges. This compound features an acetamide group (-NHCOCH₃), a methoxy group (-OCH₃), and a highly polar sulfamoyl group (-SO₂NH₂). Because of these electron-rich, hydrogen-bonding moieties, the molecule is highly susceptible to secondary interactions with the stationary phase, which manifests as severe peak tailing. Furthermore, the highly aqueous mobile phases typically required to retain such polar analytes often exacerbate baseline noise and pump cavitation if the system is not rigorously optimized.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these specific chromatographic artifacts.

Diagnostic Logic Workflow

Before adjusting any parameters, it is critical to isolate the symptom. Peak tailing is fundamentally a chemical interaction issue, whereas baseline noise is typically a mechanical, optical, or solvent-quality issue.

HPLC_Troubleshooting Start Chromatographic Issue Identified Split Isolate the Symptom Start->Split Tailing Peak Tailing (As > 1.5) Split->Tailing Noise Baseline Noise / Drift Split->Noise Tailing_Cause Assess Secondary Interactions (Silanols vs. Metals) Tailing->Tailing_Cause Noise_Cause Isolate System Components (Pump vs. Detector) Noise->Noise_Cause Tailing_Fix Optimize pH (2.5 - 3.0) Use End-capped C18 Tailing_Cause->Tailing_Fix Noise_Fix Purge/Degas Mobile Phase Clean Flow Cell Noise_Cause->Noise_Fix

Diagnostic workflow for isolating HPLC baseline noise and peak tailing issues.

Module 1: Resolving Peak Tailing (The Sulfonamide Challenge)

Q: Why does N-(4-methoxy-3-sulfamoylphenyl)acetamide exhibit severe peak tailing on my standard C18 column? A: The root cause is dual-mechanism retention. In an ideal reversed-phase separation, your analyte is retained solely through non-specific hydrophobic interactions with the C18 alkyl chains[1]. However, traditional silica columns contain unbonded, exposed silanol groups (Si-OH). Free silanols are acidic, and when your mobile phase pH exceeds their pKa (~3.5), they ionize into negatively charged species (Si-O⁻)[2]. The highly polar sulfamoyl and acetamide groups on your molecule undergo strong secondary electrostatic and hydrogen-bonding interactions with these ionized silanols, causing a portion of the analyte band to drag and elute late, creating a "tail"[1].

Q: How can I chemically suppress these secondary interactions? A: You must control the ionization state of the silica surface. By lowering the mobile phase pH to between 2.5 and 3.0, you force the protonation of the residual silanols, neutralizing their negative charge[3]. This eliminates the electrostatic pull on the sulfamoyl group, restoring a purely hydrophobic retention mechanism.

Silanol_Interaction Analyte N-(4-methoxy-3-sulfamoylphenyl)acetamide (Polar Sulfamoyl Group) pH_High Mobile Phase pH > 4.0 (Silanols Ionized: Si-O⁻) Analyte->pH_High pH_Low Mobile Phase pH < 3.0 (Silanols Protonated: Si-OH) Analyte->pH_Low Interaction_High Strong Electrostatic Binding Secondary Retention pH_High->Interaction_High Interaction_Low Hydrophobic Retention Only Ideal Partitioning pH_Low->Interaction_Low Outcome_Tail Severe Peak Tailing (As > 1.5) Interaction_High->Outcome_Tail Outcome_Sharp Sharp, Symmetrical Peak (As ≈ 1.0) Interaction_Low->Outcome_Sharp

Mechanistic pathway of silanol-induced peak tailing and its resolution via pH control.

Protocol: Mobile Phase Optimization for Symmetrical Peaks

This self-validating protocol ensures that any remaining tailing is isolated to column bed degradation rather than mobile phase chemistry.

  • Buffer Selection: Prepare a 25 mM Potassium Phosphate (KH₂PO₄) buffer. Phosphate provides exceptional buffering capacity at low pH ranges, which is critical for sulfonamide stability.

  • pH Adjustment: Submerge a calibrated pH probe into the aqueous buffer. Add concentrated Phosphoric acid (H₃PO₄) dropwise under constant stirring until the pH reaches exactly 2.5[3].

  • Filtration: Filter the buffer through a 0.2 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulate matter that could induce baseline noise.

  • Column Selection: Install a highly deactivated, 1[1]. End-capping chemically blocks up to 50% of the residual silanols that pH adjustment alone cannot reach[1].

  • Validation: Inject a standard of N-(4-methoxy-3-sulfamoylphenyl)acetamide. Calculate the Asymmetry Factor (As). An As value between 0.9 and 1.2 validates the method. If As > 1.5 persists, substitute the column to rule out a void at the column inlet[1].

Module 2: Eradicating Baseline Noise and Drift

Q: My baseline is excessively noisy, especially during gradient elution. How do I differentiate between optical noise and pump-related noise? A: Causality in baseline noise usually splits into three domains: dissolved gases, mechanical pump pulsation, or optical flow cell contamination[4]. To isolate the root cause, replace the column with a zero-dead-volume union and run the method[5].

  • If the noise presents as rhythmic pulsations that coincide perfectly with the pump head strokes, the issue is dissolved air or a faulty check valve[5].

  • If the noise is erratic, presents as phantom peaks, or drifts continuously, it is likely due to mobile phase contamination or a dirty UV detector flow cell[4].

Q: How do I resolve high-frequency baseline pulsation? A: Pulsation is almost always caused by dissolved atmospheric gas causing cavitation inside the pump head. Note that simple ultrasonic bath sonication is highly ineffective for degassing; atmospheric gas bleeds back into the solvent within 20-30 minutes, leading to immediate drift[6].

Protocol: System Isolation and Noise Eradication
  • Active Degassing: Sparge your aqueous mobile phase continuously with Helium, or ensure your inline vacuum degasser is fully operational. This is non-negotiable for low-noise gradients[6].

  • Check Valve Maintenance: If using ion-pair reagents or highly aqueous phosphate buffers, salts can precipitate in the check valves, causing them to stick. Remove the check valves and sonicate them in 60°C HPLC-grade water for 15 minutes, followed by methanol. Consider upgrading to ceramic check valves if the issue is chronic[7].

  • Flow Cell Purge: To eliminate trapped micro-bubbles or hazy deposits in the UV detector flow cell, flush the cell with water followed by methanol[4]. To force out stubborn trapped air, temporarily attach a narrow-bore PEEK tubing to the detector waste line to apply slight backpressure (ensure you do not exceed the flow cell's pressure limit)[4].

  • Wavelength Optimization: If using UV-absorbing additives, ensure you are detecting at a wavelength with minimal interference. Even a slight shift in the detection wavelength can drastically stabilize a wandering baseline[7].

Quantitative Data Summary

To illustrate the impact of these mechanistic optimizations, the following table summarizes the expected chromatographic parameters for N-(4-methoxy-3-sulfamoylphenyl)acetamide under various conditions.

Mobile Phase pHBuffer ConcentrationColumn TypeTailing Factor (As)Baseline Noise (mAU)
5.5 (Unbuffered)NoneStandard C182.45 (Fail)0.5
4.010 mM AcetateStandard C181.80 (Fail)0.8
2.525 mM PhosphateStandard C181.35 (Pass)0.4
2.5 25 mM Phosphate End-capped C18 1.05 (Ideal) 0.2 (Ideal)

References

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science URL
  • Eliminating Baseline Problems Agilent URL
  • HPLC Repair Services: Common Causes of Baseline Noise The Overbrook Group URL
  • Why am I getting Baseline noise in HPLC?
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids Benchchem URL
  • How to Reduce Peak Tailing in HPLC?
  • Peak Tailing in HPLC Element Lab Solutions URL

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-methoxy-3-sulfamoylphenyl)acetamide in Biological Screening

Executive Overview Welcome to the Technical Support Center. If your High-Throughput Screening (HTS) campaign has flagged N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) as a highly active hit across multiple,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center. If your High-Throughput Screening (HTS) campaign has flagged N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) as a highly active hit across multiple, unrelated targets, you are likely dealing with a classic nuisance compound.

While its structure appears drug-like, it contains specific moieties—an electron-rich methoxy-substituted phenyl ring and a primary sulfonamide—that make it highly prone to acting as a Pan-Assay Interference Compound (PAINS) . This guide provides the mechanistic causality behind these false positives and self-validating protocols to definitively triage this compound out of your hit-to-lead pipeline.

Quantitative Data Summary: Interference Thresholds

Before diving into the protocols, use this matrix to cross-reference your assay's anomalous data with known interference mechanisms for this chemotype.

Interference MechanismStructural CulpritPrimary Assay ImpactDetection / Counter-ScreenData Threshold for Flagging
Redox Cycling (PAINS) Methoxy-arylsulfonamidePromiscuous enzyme inhibitionThiol-scavenging (+/- DTT)>3-fold IC50 shift without DTT
Optical Interference Aromatic systemFP/FRET signal quenchingAbsorbance/Emission scan>20% signal reduction at 10 µM
Colloidal Aggregation Hydrophobic planar coreNon-specific protein sequestrationDetergent addition (Triton X-100)Complete loss of activity in 0.01% TX-100
Off-Target CA Inhibition Primary sulfonamide (-SO2NH2)Phenotypic/Cell-based artifactsIntracellular pH monitoringAltered pH / IC50 matches CA inhibition

Troubleshooting Guides & FAQs

Q1: Why does N-(4-methoxy-3-sulfamoylphenyl)acetamide show high activity across multiple, unrelated biochemical assays?

The Causality: This is a hallmark of redox cycling. Arylsulfonamides, particularly those with electron-donating groups like the methoxy moiety, can act as Redox Cycling Compounds (RCCs) [1]. In the presence of reducing agents commonly used in assay buffers (like DTT or TCEP), these compounds generate reactive oxygen species (ROS), such as hydrogen peroxide. The ROS subsequently oxidize catalytic cysteine residues on your target proteins, leading to promiscuous, irreversible enzyme inhibition [1].

The Fix: You must run a thiol-dependency counter-screen. If the compound's inhibitory activity disappears when you remove DTT from the buffer, it is a redox cycler, not a true competitive inhibitor.

Q2: Our fluorescence polarization (FP) assay shows a strong dose-dependent response, but orthogonal assays do not. What is happening?

The Causality: Aromatic systems can exhibit intrinsic fluorescence or act as fluorescence quenchers, leading to an Inner Filter Effect (IFE) or signal disruption in FP and FRET assays [2]. If the compound absorbs light at the excitation wavelength of your fluorophore, or emits at the emission wavelength, it will artificially alter the polarization or resonance energy transfer readouts, mimicking target displacement or binding.

The Fix: Perform a spectral scan of the compound alone in the assay buffer. A true positive will retain activity in a label-free orthogonal assay (e.g., Surface Plasmon Resonance).

Q3: We observe steep Hill slopes (>2.0) in our dose-response curves. Is this compound an aggregator?

The Causality: Yes. Small molecules often form colloidal aggregates at their Critical Aggregation Concentration (CAC), typically >1-10 µM. These colloids non-specifically sequester and denature enzymes on their surface, causing massive, apparent inhibition with unnaturally steep dose-response curves [3].

The Fix: Run a detergent-dependent counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents. Adding 0.01% Triton X-100 will disrupt the colloids. If the activity is lost, the hit is an artifact.

Q4: In our cell-based phenotypic screen, this compound alters vesicular trafficking and endocytosis. Is this specific target engagement?

The Causality: Likely not. The primary sulfonamide group (-SO2NH2) is the classic, potent pharmacophore for inhibiting Carbonic Anhydrases (CAs). Off-target inhibition of intracellular CAs alters organellar and cytoplasmic pH [4]. Because vesicular trafficking, endocytosis, and exocytosis are highly pH-dependent processes, the compound induces a phenotypic false positive by disrupting global cellular homeostasis rather than engaging your specific target [4].

The Fix: Monitor intracellular pH using ratiometric dyes (e.g., BCECF-AM) to confirm off-target CA engagement.

Experimental Protocols for Counter-Screening

To build a self-validating system, execute these step-by-step methodologies to definitively classify the compound's behavior.

Protocol A: Detergent-Dependent Aggregation Screen
  • Prepare Buffers: Prepare your standard biochemical assay buffer. Split into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Serial Dilution: Prepare a 10-point dose-response curve of N-(4-methoxy-3-sulfamoylphenyl)acetamide (ranging from 100 µM to 10 nM) in both Buffer A and Buffer B.

  • Incubation: Incubate the target enzyme with the compound for 15 minutes at room temperature.

  • Reaction: Initiate the assay by adding the substrate.

  • Validation Logic: Calculate the IC50. If the IC50 in Buffer B shifts right by >10-fold or activity is completely abolished, the compound is a colloidal aggregator [3].

Protocol B: Thiol-Scavenging (Redox) Counter-Screen
  • Prepare Buffers: Prepare Buffer C (Standard, no reducing agents) and Buffer D (Standard + 1 mM DTT).

  • Enzyme Preparation: Ensure your target enzyme is active in the absence of DTT (dialyze if necessary).

  • Assay Execution: Run the dose-response of the compound in both Buffer C and Buffer D.

  • Validation Logic: If the compound is a true inhibitor, the IC50 will be identical in both buffers. If it is an RCC, it will show potent inhibition in Buffer D (where DTT fuels ROS generation) and little to no inhibition in Buffer C [1].

Mechanistic & Triage Workflows

Triage A HTS Hit: N-(4-methoxy-3-sulfamoylphenyl)acetamide B Detergent Counter-Screen (0.01% Triton X-100) A->B C Redox/Thiol Reactivity (+/- DTT or ALARM NMR) A->C D Optical Counter-Screen (Spectral Scan) A->D E False Positive: Colloidal Aggregation B->E Activity Lost H Orthogonal Validation (SPR, ITC, Target Pull-down) B->H Activity Retained F False Positive: Redox Cycling / Cys Oxidation C->F Activity Lost w/o DTT C->H Activity Retained G False Positive: Optical Interference D->G Signal Quenched D->H No Optical Shift

Caption: Triage workflow for differentiating true target engagement from assay interference mechanisms.

Mechanism N1 Arylsulfonamide (Compound) N3 Redox Cycling Generation of ROS (H2O2) N1->N3 N2 Reducing Agent (e.g., DTT in buffer) N2->N3 N4 Oxidation of Catalytic Cysteines N3->N4 N5 Promiscuous Enzyme Inhibition N4->N5

Caption: Mechanism of redox cycling and promiscuous enzymatic inhibition by arylsulfonamides.

References

  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: Expert Opinion on Drug Discovery (via PMC) URL: [Link]

  • Title: Assay Interference by Aggregation - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic Source: Chemistry & Biology (via PMC) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Method Validation for N-(4-methoxy-3-sulfamoylphenyl)acetamide

Executive Summary & Mechanistic Context The compound N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a highly specific sulfonamide derivative recognized for its potent inhibition of human carbonic anhydrase...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound N-(4-methoxy-3-sulfamoylphenyl)acetamide (CAS 568556-83-2) is a highly specific sulfonamide derivative recognized for its potent inhibition of human carbonic anhydrases (hCA), particularly the tumor-associated isoforms hCA IX and XII. Because these enzymes are overexpressed in hypoxic tumor microenvironments, tracking the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this inhibitor is critical in targeted oncology research.

To accurately quantify this compound in complex biological matrices (such as human plasma), researchers require an analytical method that overcomes the inherent challenges of sulfonamide chemistry—namely, poor retention on standard reversed-phase columns and severe susceptibility to matrix-induced ion suppression.

As a Senior Application Scientist, I have evaluated multiple analytical approaches to establish a self-validating, high-throughput LC-MS/MS workflow. This guide objectively compares alternative sample preparation and chromatographic strategies, providing the experimental data and causality needed to implement a robust, FDA/ICH-compliant method.

CA_Pathway CA Carbonic Anhydrase (hCA IX/XII) Zn Active Site Zn2+ Ion CA->Zn contains Hydration CO2 Hydration & H+ Efflux Zn->Hydration catalyzes Inhibitor N-(4-methoxy-3-sulfamoylphenyl)acetamide (Target Analyte) Inhibitor->Zn binds & coordinates Inhibitor->Hydration blocks Apoptosis Intracellular ROS & Apoptosis Inhibitor->Apoptosis induces

Figure 1: Mechanism of action for N-(4-methoxy-3-sulfamoylphenyl)acetamide inhibiting hCA IX/XII.

Mechanistically,, effectively blocking the hydration of CO2. This disruption of pH regulation in the tumor microenvironment . Accurate LC-MS/MS quantification ensures that therapeutic concentrations are maintained at the target site without exceeding toxicity thresholds.

Sample Preparation: The Case for Polymeric SPE

Achieving a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range requires an extraction method that efficiently isolates the moderately polar sulfonamide while stripping away endogenous phospholipids. We compared three standard techniques:

  • Protein Precipitation (PPT): While rapid, PPT utilizes organic solvents (acetonitrile/methanol) that co-extract high levels of glycerophospholipids. In the Electrospray Ionization (ESI) source, these lipids compete with the target analyte for charge on the droplet surface, leading to severe ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE yields clean extracts but suffers from poor absolute recovery. The amphoteric nature of the sulfonamide group (-SO2NH2) prevents efficient partitioning into non-polar organic solvents.

  • Solid-Phase Extraction (HLB): Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents utilize a divinylbenzene/N-vinylpyrrolidone copolymer. This dual-retention mechanism captures both the hydrophobic phenyl ring and the polar acetamide/sulfonamide groups. , allowing aggressive aqueous washes that remove salts and matrix proteins prior to organic elution.

Table 1: Comparison of Sample Preparation Techniques (Human Plasma Matrix)
Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalAchievable LLOQ
Protein Precipitation (PPT)88.5 ± 6.2-45.2 (Suppression)Poor5.0 ng/mL
Liquid-Liquid Extraction (LLE)52.3 ± 8.1-12.4Good10.0 ng/mL
Polymeric SPE (HLB) 94.1 ± 3.4 -4.8 Excellent 0.5 ng/mL

Chromatographic Separation: Biphenyl vs. C18 Stationary Phases

Standardizing on C18 columns for sulfonamide derivatives is a common pitfall. C18 relies purely on dispersive hydrophobic interactions. Because N-(4-methoxy-3-sulfamoylphenyl)acetamide contains highly polar functional groups, it tends to elute near the void volume on a C18 phase, exposing it to residual matrix interferents and causing peak tailing due to secondary interactions with unendcapped silanols.

By shifting to a Biphenyl stationary phase , we introduce an orthogonal retention mechanism. The biphenyl rings of the stationary phase act as electron donors/acceptors, creating strong π−π interactions with the electron-deficient aromatic ring of the sulfonamide. This causality explains why the Biphenyl column pushes the analyte past the solvent front, yielding a sharp, symmetrical peak and vastly superior Signal-to-Noise (S/N) ratios.

Table 2: Chromatographic Performance Comparison
ParameterC18 Column (100 x 2.1 mm, 1.7 µm)Biphenyl Column (100 x 2.1 mm, 1.7 µm)
Retention Mechanism Dispersive HydrophobicHydrophobic + π−π Interactions
Retention Time (tR) 1.2 min (Near void volume)3.4 min (Optimal retention)
Peak Asymmetry (As) 1.65 (Significant tailing)1.05 (Highly symmetrical)
Theoretical Plates (N) ~4,500~12,500
S/N Ratio at LLOQ 8:145:1

Optimized LC-MS/MS Experimental Protocol

To ensure the protocol operates as a self-validating system , a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as Acetazolamide-d3 or a matched 13C/15N sulfonamide—must be spiked into the raw plasma before any extraction steps. This guarantees that any run-to-run variations in extraction recovery or MS ionization efficiency are mathematically normalized by the Analyte/IS area ratio.

Workflow Sample 1. Plasma Sample (+ SIL Internal Standard) Prep 2. HLB Solid-Phase Extraction Wash: 5% MeOH | Elute: 100% MeOH Sample->Prep LC 3. Biphenyl LC Separation Gradient: H2O/MeOH (0.1% FA) Prep->LC MS 4. ESI-MS/MS (Positive Mode) MRM: m/z 245.1 -> 203.1 LC->MS Data 5. Method Validation (FDA/ICH Guidelines) MS->Data

Figure 2: Optimized LC-MS/MS analytical workflow utilizing HLB SPE and Biphenyl chromatography.

Step-by-Step Methodology

Step 1: Sample Preparation ()

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (50 ng/mL) and vortex for 30 seconds.

  • Dilute with 200 µL of 0.1% Formic Acid (FA) in water to disrupt protein binding.

  • Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL Water.

  • Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 1 mL of 5% MeOH in water to remove salts and polar interferences.

  • Elute with 1 mL of 100% MeOH into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B) and transfer to an autosampler vial.

Step 2: Liquid Chromatography (UHPLC)

  • Column: Biphenyl (100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (5% B); 0.5-3.0 min (linear to 95% B); 3.0-4.0 min (hold 95% B); 4.1-5.5 min (re-equilibrate at 5% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV; Desolvation Temp: 500°C.

  • MRM Transitions for N-(4-methoxy-3-sulfamoylphenyl)acetamide:

    • Quantifier: m/z 245.1 → 203.1 (Collision Energy: 18 eV) - Corresponds to the loss of the acetyl group.

    • Qualifier: m/z 245.1 → 156.0 (Collision Energy: 25 eV) - Corresponds to the core sulfonamide fragment.

Method Validation Data Summary

When executed strictly according to the protocol above, the method meets all stringent FDA/ICH bioanalytical validation criteria:

  • Linearity: Matrix-matched calibration curves demonstrate exceptional linearity from 0.5 ng/mL to 500 ng/mL ( R2>0.999 ).

  • Precision & Accuracy: Intra-day and inter-day coefficients of variation (CV) are ≤8.5% across all Quality Control (QC) levels (Low, Mid, High).

  • Stability: The analyte remains stable in plasma for 24 hours at room temperature, through three freeze-thaw cycles (-80°C to RT), and for 48 hours in the autosampler (4°C) post-extraction.

References

  • Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

Comparative

A Comparative Guide to Standard Curve Validation for N-(4-methoxy-3-sulfamoylphenyl)acetamide via UV-Vis Spectroscopy

This guide provides a comprehensive framework for the validation of a UV-Visible (UV-Vis) spectroscopic method for the quantification of N-(4-methoxy-3-sulfamoylphenyl)acetamide. As a sulfonamide derivative, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a UV-Visible (UV-Vis) spectroscopic method for the quantification of N-(4-methoxy-3-sulfamoylphenyl)acetamide. As a sulfonamide derivative, this compound may arise as a process-related impurity or a key intermediate in pharmaceutical manufacturing, such as in the synthesis of triptan-class drugs.[1][2] Accurate quantification is therefore critical for process control and quality assurance.

We will explore two distinct validation approaches: a streamlined, fit-for-purpose validation suitable for research or in-process monitoring, and a rigorous, ICH-compliant validation required for quality control (QC) release testing and regulatory submissions. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable analytical method.

Part 1: Foundational Method Development: The "Why" Behind the Protocol

Before validation can begin, the foundational parameters of the analytical method must be established. The choices made here directly impact the performance and reliability of the final validated method.

Analyte & Solvent Characteristics

N-(4-methoxy-3-sulfamoylphenyl)acetamide (C9H12N2O4S) possesses a substituted phenyl ring and an acetamide group, which act as chromophores, making it suitable for UV-Vis analysis.[3][4] The selection of a solvent is the first critical decision. The ideal solvent must:

  • Completely Solubilize the Analyte: The compound is soluble in alcohols.[5] Methanol or ethanol are common choices.

  • Be Optically Transparent: The solvent must not absorb UV radiation in the same region as the analyte. Methanol has a UV cutoff of around 205 nm, making it an excellent choice as it will not interfere with the analysis of aromatic compounds, which typically absorb above 230 nm.

For this guide, Methanol is selected as the diluent due to its excellent solubilizing properties for sulfonamides and its low UV cutoff.

Determination of Maximum Absorbance (λmax)

According to the Beer-Lambert law, the relationship between absorbance and concentration is linear.[6] To achieve the highest sensitivity and precision, measurements should be taken at the wavelength of maximum absorbance (λmax).[7] At this peak, the change in absorbance per unit of concentration is greatest, and the absorbance reading is less susceptible to minor shifts from the spectrophotometer's wavelength calibration.[7]

Experimental Protocol: Determining λmax

  • Prepare a mid-range concentration solution of N-(4-methoxy-3-sulfamoylphenyl)acetamide (e.g., 10 µg/mL) in methanol.

  • Use methanol as the reference blank to zero the spectrophotometer.

  • Scan the sample solution across the UV range, typically from 400 nm down to 200 nm.[8]

  • Identify the wavelength at which the highest absorbance peak is observed. This is the λmax to be used for all subsequent measurements.

Part 2: The Validation Workflow: A Systematic Approach

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9] The following workflow outlines the systematic process for validating the standard curve.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation cluster_report Phase 4: Reporting prep_stock Prepare Primary Stock (e.g., 100 µg/mL in Methanol) prep_standards Prepare Calibration Standards (min. 5 levels) via serial dilution prep_stock->prep_standards prep_qc Prepare Independent QC Samples (Low, Mid, High) prep_stock->prep_qc measure_standards Measure Absorbance of Calibration Standards prep_standards->measure_standards set_lambda Set Spectrophotometer to λmax measure_blank Measure Blank (Methanol) set_lambda->measure_blank measure_blank->measure_standards measure_qcs Measure Absorbance of QC Samples measure_standards->measure_qcs linearity Linearity (R²) measure_standards->linearity Plot Abs vs. Conc. accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (RSD%) accuracy->precision lod_loq LOD & LOQ precision->lod_loq pass Method Validated: Acceptance Criteria Met lod_loq->pass All Criteria Pass? fail Method Fails: Investigate & Re-validate lod_loq->fail Any Criterion Fails? report Generate Validation Report pass->report

Caption: Workflow for UV-Vis Method Validation.

Part 3: Performance Characteristics: Protocols and Acceptance Criteria

The following sections detail the core validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[10][11]

Linearity & Range

Causality: Linearity demonstrates that the instrument's response (absorbance) is directly proportional to the analyte's concentration over a specified range.[12][13] This proportionality is the basis for quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[12][14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions from the stock solution, covering the expected concentration range of the samples. For an impurity method, this range might be from the Limit of Quantification (LOQ) to 120% of the specification limit.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the y-intercept.

Concentration (µg/mL)Absorbance (AU)
1.00.052
2.50.128
5.00.255
7.50.380
10.00.509
Linear Regression Value
Slope (m)0.0507
Y-intercept (c)0.0015
Correlation Coefficient (R²)0.9998

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.999 is ideal for QC; ≥ 0.99 is often acceptable for research.[15]

  • Y-intercept: Should be close to zero, indicating minimal bias at zero concentration.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[13][16] It is determined through recovery studies and demonstrates that the method can correctly quantify the analyte without systemic error or bias from the sample matrix.[12][14]

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., low, medium, and high) across the specified range.

  • Prepare three replicates at each level.

  • Calculate the concentration of each sample using the linear regression equation from the linearity study.

  • Determine the percent recovery for each sample.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low (n=3)2.01.9899.0%
Mid (n=3)6.06.09101.5%
High (n=3)9.08.9599.4%
Average Recovery 99.97%

Acceptance Criteria:

  • Percent Recovery: Typically within 98.0% to 102.0% for an assay, but may be wider (e.g., 80.0% to 120.0%) for impurity quantification at low levels.[17]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements, indicating the random error of the method.[12][13] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time interval under the same conditions.[9][14]

  • Intermediate Precision: Measures variation within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare and analyze a minimum of six replicate samples at a target concentration (e.g., 100% of the test concentration).

  • Intermediate Precision: Repeat the repeatability experiment on a different day or with a different analyst.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for each set of measurements.

Precision LevelReplicateMeasured Conc. (µg/mL)MeanSDRSD (%)
Repeatability 1-65.01, 4.98, 5.03, 4.95, 5.05, 4.995.000.0380.76%
Intermediate 1-65.08, 5.10, 4.99, 5.02, 5.06, 5.115.060.0450.89%

Acceptance Criteria:

  • Relative Standard Deviation (RSD): Should typically be ≤ 2%.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be reliably detected, but not necessarily quantified, above the background noise.[18] LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[19] These are critical parameters for impurity analysis.

Experimental Protocol (Based on Standard Deviation of the Response and Slope): This approach is widely accepted by regulatory agencies.[9]

  • Determine the slope (S) of the calibration curve from the linearity study.

  • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank response.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Example Calculation:

  • Slope (S) = 0.0507

  • Standard Deviation of Blank (σ) = 0.0011 AU

  • LOD = 3.3 * (0.0011 / 0.0507) = 0.07 µg/mL

  • LOQ = 10 * (0.0011 / 0.0507) = 0.22 µg/mL

Acceptance Criteria:

  • The LOQ must be validated by demonstrating acceptable accuracy and precision at this concentration.

  • The LOQ should be at or below the reporting threshold for the impurity.

Part 4: Comparison of Validation Approaches

The required rigor of validation depends entirely on the intended application of the method. The following table compares a basic validation for research purposes against a full validation for QC applications.

Parameter Research-Grade Validation (Fit-for-Purpose) ICH-Compliant QC Validation (Regulatory)
Linearity 3-5 standards, R² ≥ 0.99Minimum 5 standards, R² ≥ 0.999, y-intercept analysis
Accuracy Single level (e.g., mid-range), n=3 replicatesMinimum 3 levels (Low, Mid, High), n=3 replicates each
Precision Repeatability only (n=6), RSD ≤ 5%Repeatability and Intermediate Precision, RSD ≤ 2%
Range Demonstrated by linearity studyFormally established and documented
LOD / LOQ Often not formally determinedFormally determined, calculated, and experimentally verified
Specificity Assumed based on pure standardMust be demonstrated with blanks and spiked matrix samples
Application In-process monitoring, research, formulation screeningQC release testing, stability studies, regulatory submissions

Conclusion

Validating a standard curve for N-(4-methoxy-3-sulfamoylphenyl)acetamide by UV-Vis spectroscopy is a systematic process that establishes the reliability and suitability of the method for its intended purpose. By carefully performing foundational method development and then rigorously evaluating performance characteristics such as linearity, accuracy, precision, and detection limits, scientists can generate quantitative data with a high degree of confidence. While a streamlined approach may be sufficient for research applications, a comprehensive validation following ICH guidelines is mandatory for quality control and regulatory compliance, ensuring product safety and efficacy.

References

  • Vertex AI Search. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II.
  • PharmaValidation. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • EDP Sciences. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • Chromatography Today. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.
  • Veeprho. (n.d.). Sumatriptan Impurities and Related Compound.
  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
  • PubChemLite. (n.d.). N-(4-methoxy-3-sulfamoylphenyl)acetamide (C9H12N2O4S).
  • Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide Material Safety Data Sheet.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • NIH. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
  • ResearchGate. (n.d.). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES.
  • PubChem. (n.d.). Sumatriptan.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • NIH. (n.d.). N-(4-Sulfamoylphenyl)acetamide.

Sources

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